[1] Executive Summary 5-Bromo-2-methylisonicotinaldehyde (CAS: 1060810-15-2) is a highly functionalized pyridine derivative serving as a critical "linchpin" intermediate in the synthesis of complex heterocyclic pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Bromo-2-methylisonicotinaldehyde (CAS: 1060810-15-2) is a highly functionalized pyridine derivative serving as a critical "linchpin" intermediate in the synthesis of complex heterocyclic pharmacophores.[1] Its structural architecture features three distinct reactive handles—an electrophilic aldehyde at C4, a nucleophilic-susceptible bromine at C5, and a methyl group at C2—positioned around a pyridine core. This specific substitution pattern (ortho-bromoaldehyde) makes it an ideal precursor for constructing fused bicyclic systems such as isoquinolines , pyrido[4,3-d]pyrimidines , and naphthyridines via condensation-cyclization cascades.
This guide details the physicochemical profile, validated synthetic pathways, and reactivity landscape of 5-Bromo-2-methylisonicotinaldehyde, designed to accelerate decision-making in medicinal chemistry campaigns.
Structural & Physicochemical Profile
The molecule is defined by the juxtaposition of a halogen and a carbonyl group on an electron-deficient pyridine ring. The C5-bromine atom introduces significant steric bulk and electronic withdrawal, activating the C4-aldehyde towards nucleophilic attack while simultaneously serving as a handle for transition-metal catalyzed cross-couplings.
Based on structural analogs; experimental values vary by purity.
Solubility
DCM, EtOAc, DMSO, MeOH
Poor solubility in water; soluble in dilute acid.
pKa (Calculated)
~3.8 (Pyridine N)
Reduced basicity due to inductive effect of Br at C5.
Storage
2–8 °C, Inert Atmosphere
Hygroscopic and air-sensitive (aldehyde oxidation).
Synthetic Routes & Methodology
Primary Route: Reduction of the Ester Precursor
The most reliable, scalable method for accessing 5-Bromo-2-methylisonicotinaldehyde avoids the selectivity issues of direct formylation. Instead, it utilizes the reduction of methyl 5-bromo-2-methylisonicotinate . This approach allows for the precise installation of the bromine atom on the acid scaffold prior to aldehyde generation.
Protocol:
Starting Material: 2-Methylisonicotinic acid.
Bromination: Reaction with bromine (
) in acetic acid or oleum introduces the bromine at the C5 position (beta to nitrogen, ortho to the acid group).
Esterification: Fischer esterification with MeOH/H₂SO₄ yields methyl 5-bromo-2-methylisonicotinate .
Quench: Rochelle's salt (sodium potassium tartrate) to break the aluminum emulsion.
Mechanism:[1][3][4][5] Selective reduction of the ester to the tetrahedral aluminate intermediate, which collapses to the aldehyde upon hydrolytic workup.
Alternative Route: Oxidation of the Alcohol
For smaller scale or when the alcohol (5-bromo-2-methylpyridin-4-yl)methanol is available:
Oxidant: Manganese Dioxide (
) (activated) or Swern Oxidation conditions.
Advantage: Avoids over-reduction to the amine or alcohol which can occur with hydride reagents.
Visualization: Synthetic Pathway
Figure 1: Stepwise synthesis via the ester reduction pathway, ensuring regiochemical integrity.
Reactivity Landscape & Applications
The utility of 5-Bromo-2-methylisonicotinaldehyde lies in its ortho-bromoaldehyde motif. This arrangement allows for "divergent synthesis"—the ability to functionalize the molecule in two distinct directions (C4 or C5) or to use both handles simultaneously for annulation.
A. C4-Aldehyde Reactivity (Electrophilic)
The aldehyde is the most reactive site and serves as the anchor for carbon chain extension or amine incorporation.
Reductive Amination: Reacts with primary/secondary amines +
to form benzylic-type amines. Crucial for installing solubilizing tails in kinase inhibitors.
Wittig/Horner-Wadsworth-Emmons: Reaction with ylides generates vinyl pyridines, often used to create Michael acceptors (e.g., acrylamides) for covalent drug design.
Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes.
B. C5-Bromine Reactivity (Cross-Coupling)
The bromine atom is deactivated relative to a 2-bromo pyridine but is highly amenable to Palladium-catalyzed coupling.
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
Catalyst:
or .
Base:
or .
Buchwald-Hartwig: Amination at C5 is possible but often requires specialized ligands (e.g., Xantphos, BrettPhos) due to the steric crowding from the adjacent C4-substituent.
C. Cyclization (The "Ortho Effect")
The proximity of the C4-aldehyde and C5-bromine allows for rapid construction of fused rings.
Example: Reaction with an amidine followed by intramolecular coupling can yield pyrido[4,3-d]pyrimidines .
Example: Reaction with tert-butyl amine followed by Pd-catalyzed cyclization yields isoquinolines (via imine formation).
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile demonstrating the versatility of the C4/C5 substitution pattern.
Handling: Use in a fume hood.[4] Avoid dust generation.[4][6]
Stability & Storage[1]
Oxidation: Aldehydes are prone to autoxidation to carboxylic acids. Store under Nitrogen or Argon.
Temperature: Store at 2–8 °C to prevent degradation.
Purification: If the compound yellows (oxidation), purify via silica gel chromatography (Hexane/EtOAc gradient). Do not use amine-functionalized silica as the aldehyde may condense.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9877562, 5-Bromopyridine-2-carbaldehyde (Analogous Chemistry). Retrieved from [Link]
Google Patents. (2012). CN102321016B - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.[7][8] Retrieved from
Technical Guide: Stability & Storage of 5-Bromo-2-methylisonicotinaldehyde
This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 5-Bromo-2-methylisonicotinaldehyde (CAS: 1060810-15-2).[1][2] It is designed for researchers requiring high-purity inte...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 5-Bromo-2-methylisonicotinaldehyde (CAS: 1060810-15-2).[1][2] It is designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies and complex heterocyclic synthesis.[1][2][3]
[1]
Physicochemical Identity & Significance
5-Bromo-2-methylisonicotinaldehyde is a functionalized pyridine building block used frequently in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3][4] Its dual reactivity—electrophilic attack at the formyl group and nucleophilic substitution/coupling at the bromo-position—makes it a versatile but chemically sensitive intermediate.[1][2][3]
Property
Data
Notes
IUPAC Name
5-Bromo-2-methylpyridine-4-carbaldehyde
CAS Number
1060810-15-2
Distinct from isomer 2-bromo-6-methyl (CAS 1060805-89-1)
Molecular Formula
C₇H₆BrNO
Molecular Weight
200.03 g/mol
Physical State
Solid (Crystalline powder)
Typically off-white to pale yellow
Solubility
DMSO, DCM, Methanol
Sparingly soluble in water
Primary Hazard
Skin/Eye Irritant
Handle with standard PPE
Stability Profile & Degradation Mechanisms
The stability of this compound is governed by two competing degradation pathways: autoxidation of the aldehyde and photolytic dehalogenation of the pyridine ring.[2][3]
The "Aldehyde Paradox"
While the electron-deficient pyridine ring theoretically stabilizes the aldehyde against some nucleophilic attacks, it renders the carbonyl carbon highly electrophilic.[2][3] However, the primary storage risk is aerobic oxidation .[2][3]
Mechanism: In the presence of atmospheric oxygen, the formyl hydrogen is abstracted (often radically initiated by light), forming a peracid intermediate which rapidly converts to the corresponding carboxylic acid (5-Bromo-2-methylisonicotinic acid ).[1][2]
Impact: Even 1-2% acid impurity can quench organometallic catalysts (e.g., Pd(PPh₃)₄) in subsequent Suzuki-Miyaura couplings by protonating the ligand or forming inactive metal-carboxylate complexes.[1][2][3]
Degradation Pathway Diagram
The following diagram illustrates the critical degradation nodes.
Figure 1: Primary oxidative degradation pathway leading to carboxylic acid formation.
Storage & Handling Protocols
To maintain purity >97% over 6+ months, a "Barrier Method" storage protocol is required.[2][3]
The "Barrier Method" Protocol
This system relies on three layers of protection: Thermal , Atmospheric , and Photonic .[2][3]
Parameter
Specification
Scientific Rationale
Temperature
2°C to 8°C
Slows radical initiation rates.[1][2] (Long-term >1 year: Store at -20°C).
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air, providing a superior "blanket" in vials compared to Nitrogen.[1][2][3]
Container
Amber Glass with Teflon-lined Cap
Amber glass blocks UV (200-400nm); Teflon prevents leaching of plasticizers.[1][2][3]
Desiccant
Silica Gel (Secondary container)
Prevents hydrate formation at the aldehyde carbonyl.[1][2][3]
Workflow for Receipt & Aliquoting
Never store the bulk bottle after opening without re-sealing under inert gas.[2][3]
Figure 2: Standard Operating Procedure (SOP) for material receipt and storage.
Quality Control (QC) & Re-Validation
Before committing this intermediate to a high-value step (e.g., a late-stage Suzuki coupling), validate its purity.[1][2][3]
Key Signal: The aldehyde proton appears as a singlet between 9.90 – 10.10 ppm .[2][3]
Impurity Flag: A broad singlet near 11.0 – 13.0 ppm indicates carboxylic acid formation.[2][3] If this integral is >5% relative to the aldehyde, repurification is recommended.[2][3]
Repurification Strategy
If oxidation occurs, the compound can often be recovered:
Dissolve crude solid in minimal Ethyl Acetate.
Wash with weak aqueous NaHCO₃ (removes the acid impurity).[2][3]
Dry organic layer over MgSO₄, filter, and concentrate.[2][3]
Recrystallize if necessary (typically from Hexanes/EtOAc).[2][3]
References
Accela ChemBio. (2025).[2][3][5] Product Catalog: 5-Bromo-2-methylisonicotinaldehyde. Retrieved January 31, 2026, from [Link]
solubility of 5-Bromo-2-methylisonicotinaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylisonicotinaldehyde in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylisonicotinaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methylisonicotinaldehyde, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific compound, this document delivers a scientifically grounded, predictive solubility profile based on an analysis of its molecular structure and the fundamental principles of solute-solvent interactions. The core of this guide is a detailed, field-proven experimental protocol for the empirical determination of its solubility in a range of common organic solvents. This document is designed to empower researchers, scientists, and drug development professionals with the theoretical understanding and practical methodology required to effectively utilize 5-Bromo-2-methylisonicotinaldehyde in their work.
Introduction: The Strategic Importance of Solubility
5-Bromo-2-methylisonicotinaldehyde is a trifunctional aromatic heterocycle, incorporating a pyridine core, a bromine atom, a methyl group, and an aldehyde functional group. This unique combination of features makes it a versatile intermediate for the synthesis of more complex molecular architectures. The success of any subsequent application—be it reaction optimization, purification via crystallization, formulation for biological screening, or process scale-up—is fundamentally dependent on a thorough understanding of its solubility profile.
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature, is a critical physicochemical property.[1] It dictates the choice of reaction media, influences reaction kinetics, and is a cornerstone of purification strategy design. For drug development professionals, poor solubility is a major hurdle, often leading to low bioavailability and challenging formulation development.[1]
This guide provides a predictive framework for the solubility of 5-Bromo-2-methylisonicotinaldehyde and, more importantly, a robust, step-by-step methodology for its precise experimental determination.
Physicochemical Analysis and Predicted Solubility Profile
The principle of "like dissolves like" is the foundation for predicting solubility.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. The overall polarity of 5-Bromo-2-methylisonicotinaldehyde is a composite of the contributions from its distinct functional groups.
Pyridine Ring: The nitrogen atom in the heterocyclic aromatic ring introduces polarity and can act as a hydrogen bond acceptor. Pyridine itself is miscible with water and many organic solvents, indicating its capacity for a range of intermolecular interactions.[4]
Aldehyde Group (-CHO): The carbonyl function is polar and can act as a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity. Aromatic aldehydes generally exhibit solubility in polar organic solvents.[5]
Bromo Group (-Br): The bromine substituent increases the molecular weight and surface area of the molecule. While it is an electron-withdrawing group, its primary influence on solubility is to enhance van der Waals forces and increase lipophilicity, which can favor solubility in less polar solvents.
Methyl Group (-CH₃): This small alkyl group is nonpolar and electron-donating. Its presence can subtly increase the molecule's lipophilicity and has been shown in various contexts to modulate a compound's solubility profile.[6][7]
Synthesis of Predictive Insights:
The molecule presents a balance of polar (pyridine nitrogen, aldehyde) and nonpolar (bromo and methyl substituents, aromatic ring) characteristics. Therefore, it is predicted to be:
Poorly soluble in highly nonpolar (aliphatic) solvents like hexane, where dipole-dipole interactions are minimal.
Sparingly soluble in highly polar, protic solvents like water, due to the lack of a hydrogen bond donating group and the presence of the relatively large, hydrophobic bromo-substituted ring system.
Most soluble in moderately polar aprotic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and chloroform, which can effectively engage in dipole-dipole interactions with the aldehyde and pyridine moieties.
Soluble in polar protic solvents like ethanol and methanol, which can act as hydrogen bond donors to the pyridine nitrogen and aldehyde oxygen.
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction to quantitative fact, a rigorous experimental approach is necessary. The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for determining the equilibrium solubility of a solid compound.
Rationale and Self-Validation
This protocol is designed as a self-validating system. By ensuring that an excess of the solid is present and that the system reaches thermodynamic equilibrium, the resulting concentration of the supernatant represents the true solubility at that temperature. The use of a calibrated, high-precision analytical technique like HPLC ensures the trustworthiness and accuracy of the final measurement.
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
Preparation of Stock Standard for Quantification:
Accurately weigh a small amount (e.g., 10 mg) of 5-Bromo-2-methylisonicotinaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL).
From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range. This is critical for accurate quantification.
Sample Preparation (in triplicate for each solvent):
Add an excess amount of solid 5-Bromo-2-methylisonicotinaldehyde to a pre-weighed vial. "Excess" means enough solid will visibly remain undissolved at equilibrium (e.g., 10-20 mg).
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
Securely cap the vials.
Equilibration:
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. Causality: This extended agitation ensures that the dissolution process has reached its thermodynamic maximum, preventing an underestimation of the true solubility.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial. Causality: Filtration is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Performing this step quickly and maintaining temperature prevents precipitation or further dissolution.
Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid before carefully sampling the supernatant.
Quantification:
Accurately dilute a known volume of the clear, filtered supernatant with a suitable solvent (typically the mobile phase for HPLC) to bring the concentration within the range of the calibration curve.
Analyze the calibration standards and the diluted samples by HPLC-UV (or UV-Vis).
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards.
Determine the concentration of the diluted sample from the calibration curve.
Calculation:
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
The solubility is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
Caption: The "Like Dissolves Like" Principle for the Target Compound.
Conclusion
References
PubMed Central. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]
ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. [Link]
Royal Society of Chemistry. (2016). Solvation descriptors for porphyrins (porphines). [Link]
PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]
PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
ResearchGate. (2025). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. [Link]
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
Studocu. (n.d.). Polarity and Solubility of Organic Compounds. [Link]
ResearchGate. (2025). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. [Link]
Google Patents. (n.d.).
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]
University of Sydney. (2023). Solubility of Organic Compounds. [Link]
ACS Publications. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. [Link]
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]
YouTube. (2021). Polarity and Solubility of Organic Molecules. [Link]
European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]
Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. [Link]
potential applications of 5-Bromo-2-methylisonicotinaldehyde in medicinal chemistry
The following technical guide is structured for medicinal chemists and drug discovery scientists. It prioritizes practical utility, mechanistic insight, and actionable protocols.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured for medicinal chemists and drug discovery scientists. It prioritizes practical utility, mechanistic insight, and actionable protocols.
Scaffold Versatility, Reactivity Profiling, and Synthetic Applications
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-2-methylisonicotinaldehyde (CAS: 1060810-15-2) represents a "linchpin" scaffold. Unlike simple pyridine halides, this trisubstituted heterocycle offers three orthogonal vectors for diversification:
C4-Formyl Group: A versatile "grow" vector for linker installation, reductive amination, or heterocycle construction.
C5-Bromide: A handle for cross-coupling (Suzuki, Stille, Buchwald) to access hydrophobic pockets.
C2-Methyl Group: A metabolic shield that blocks the oxidation-prone
-position while modulating lipophilicity ().
This guide analyzes the strategic application of this molecule in synthesizing kinase inhibitors, GPCR ligands, and anti-infectives, supported by validated protocols and mechanistic logic.
Reduced basicity due to electron-withdrawing CHO/Br; less likely to be protonated at physiological pH compared to 2-picoline.
LogP
~1.8
Lipophilic enough for permeability, polar enough for solubility.
Mechanistic Reactivity Analysis
The pyridine ring is electron-deficient, but the substituents create a unique electronic push-pull system:
The Nitrogen Atom: Acts as a hydrogen bond acceptor (HBA), crucial for hinge-binding in kinase domains.
The C4-Aldehyde: Highly electrophilic due to the electron-withdrawing nature of the pyridine ring. It is prone to hydration and oxidation, requiring storage under inert atmosphere.
The C5-Bromide: Located at the
-position. Unlike -halogens (C2/C6), the C5-Br is less reactive toward Nucleophilic Aromatic Substitution () but highly reactive in Pd-catalyzed cross-coupling, allowing for high chemoselectivity.
Strategic Reactivity Map
The following diagram illustrates the orthogonal synthetic pathways accessible from this core.
A. Kinase Inhibition (The "Hinge Binder" Strategy)
Many kinase inhibitors (e.g., Crizotinib, Imatinib analogs) utilize a pyridine or aminopyridine core to interact with the ATP-binding hinge region.
Role of 5-Br: This position directs substituents into the "gatekeeper" region or the solvent-exposed front, depending on the kinase topology. A Suzuki coupling here introduces an aryl or heteroaryl group to gain potency and selectivity.
Role of 4-CHO: Converted to an amine or ether linker, this vector extends towards the ribose-binding pocket, often solubilizing the molecule.
B. Fragment-Based Drug Discovery (FBDD)
The aldehyde is a "privileged" functional group in FBDD.
Rapid Library Synthesis: The aldehyde reacts with primary amines (reductive amination) to generate diverse secondary amine libraries in a single step.
Reversibility: Imine formation can be used in dynamic combinatorial chemistry (DCC) to screen for binders in the presence of the protein target.
C. Heterocycle Synthesis (Anti-infectives)
Condensation of the aldehyde with diamines (e.g., o-phenylenediamine) yields benzimidazoles, or with hydrazines to form pyrazolopyridines. These fused systems are common in anti-tubercular and antiviral agents.
Objective: Couple an aryl boronic acid to the C5 position without degrading the C4-aldehyde.
Challenge: Aldehydes can undergo Cannizzaro disproportionation or oxidation under harsh basic conditions.
Objective: Convert the C4-aldehyde to a secondary amine.
Reagents:
Amine: R-NH
(1.1 eq)
Reductant: NaBH(OAc)
(1.5 eq) - Mild reductant, tolerates Br.
Acid Catalyst: Acetic Acid (1-2 drops)
Solvent: DCE (1,2-Dichloroethane) or DCM.
Procedure:
Mix aldehyde and amine in DCE. Add acetic acid.
Stir for 30-60 mins to form the imine (Schiff base) in situ.
Add NaBH(OAc)
in one portion.
Stir at Room Temperature for 12 hours.
Quench with saturated NaHCO
. Extract with DCM.
Synthetic Workflow Diagram
This workflow demonstrates how to build a hypothetical kinase inhibitor library using this scaffold.
Figure 2: Step-wise synthesis of 4,5-disubstituted pyridine libraries.
References
BenchChem. (2025).[4][5] Technical Guide to 2-Bromo-6-methylisonicotinaldehyde and Isomers.Link (Note: Sourced from search context regarding isomeric data).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][5] Chemical Reviews, 95(7), 2457–2483. Link
ChemicalBook. (2025). 5-Bromopyridine-2-carbaldehyde and Derivatives: Properties and Synthesis.Link
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Link
A Technical Guide to 5-Bromo-2-methylisonicotinaldehyde: Synthesis, and Application in Modern Drug Discovery
This guide provides an in-depth analysis of 5-Bromo-2-methylisonicotinaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to deliver a narrati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of 5-Bromo-2-methylisonicotinaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to deliver a narrative grounded in the principles of synthetic strategy and application-oriented research. The focus is on the practical utility and the chemical logic that makes this compound a valuable intermediate in the development of novel therapeutics.
Introduction: The Strategic Importance of Halogenated Pyridines
Halogenated pyridine scaffolds are of immense interest in drug discovery. The introduction of a halogen atom, such as bromine, into a pyridine ring serves multiple strategic purposes. It provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Furthermore, the electronegativity and lipophilicity of the halogen can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, affecting its binding affinity, metabolic stability, and cell permeability. 5-Bromo-2-methylisonicotinaldehyde embodies these advantages, offering a synthetically versatile platform for the construction of complex molecular architectures.
PART 1: Synthesis and Mechanistic Considerations
The primary route to 5-Bromo-2-methylisonicotinaldehyde involves the selective oxidation of the corresponding alcohol, (5-bromo-2-methylpyridin-4-yl)methanol. This transformation is a cornerstone of its preparation, and the choice of oxidant is critical to achieving high yields and purity.
This protocol is a representative example of the synthesis of 5-Bromo-2-methylisonicotinaldehyde, often cited in the patent literature as a crucial step in the synthesis of more complex pharmaceutical agents.
Objective: To synthesize 5-Bromo-2-methylisonicotinaldehyde via the oxidation of (5-bromo-2-methylpyridin-4-yl)methanol.
Materials:
(5-bromo-2-methylpyridin-4-yl)methanol
Manganese dioxide (MnO2)
Dichloromethane (DCM)
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
A solution of (5-bromo-2-methylpyridin-4-yl)methanol (1.0 equivalent) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.
To this solution, activated manganese dioxide (5.0-10.0 equivalents) is added portion-wise at room temperature. The use of a significant excess of MnO2 is crucial for driving the reaction to completion.
The resulting suspension is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed with additional DCM to ensure complete recovery of the product.
The combined organic filtrates are concentrated under reduced pressure to yield the crude product.
The crude material is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-Bromo-2-methylisonicotinaldehyde as a solid.
Trustworthiness and Self-Validation:
The success of this protocol relies on the quality of the manganese dioxide. Activated MnO2 is essential for efficient oxidation. The progress of the reaction should be carefully monitored, as over-oxidation to the corresponding carboxylic acid is a potential side reaction, although less common with MnO2 compared to stronger oxidants. The final product's identity and purity should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Oxidation of the primary alcohol to the aldehyde.
PART 2: Application in the Synthesis of Biologically Active Molecules
The "history" and significance of 5-Bromo-2-methylisonicotinaldehyde are best understood through its application as a key intermediate in the synthesis of novel drug candidates. Its utility is prominently featured in patent literature, where it serves as a foundational piece for constructing molecules with potential therapeutic value.
One of the notable applications of 5-Bromo-2-methylisonicotinaldehyde is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a high-interest target for therapeutic intervention.
In the synthesis of certain IRAK4 inhibitors, 5-Bromo-2-methylisonicotinaldehyde undergoes a key reaction sequence, often starting with a nucleophilic addition to the aldehyde functionality, followed by cross-coupling at the bromine-substituted position.
Caption: A generalized synthetic route utilizing the aldehyde and bromo functionalities.
PART 3: Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 5-Bromo-2-methylisonicotinaldehyde is essential for its effective use in synthesis.
Mass Spectrometry (ESI+): m/z 200.97 [M+H]⁺ (calculated for C7H7BrNO⁺).
The spectroscopic data are critical for confirming the identity and purity of the synthesized compound. The characteristic singlet for the aldehyde proton around 10.0 ppm in the ¹H NMR spectrum is a key diagnostic peak.
Conclusion: A Versatile and Indispensable Building Block
While 5-Bromo-2-methylisonicotinaldehyde may not have a storied discovery in the classical sense, its history is being written in the laboratories of medicinal chemists. Its value lies in its dual functionality: a reactive aldehyde for chain extension and a bromo-substituent poised for sophisticated cross-coupling reactions. This combination makes it an indispensable tool in the modern synthetic chemist's arsenal for the construction of complex, biologically active molecules. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly remain at the forefront of innovation.
References
Preparation of pyrazolopyrimidine compounds as IRAK4 inhibitors. (2018).
Exploratory
Theoretical & Synthetic Framework: 5-Bromo-2-methylisonicotinaldehyde
The following technical guide provides a comprehensive theoretical and practical framework for 5-Bromo-2-methylisonicotinaldehyde . It is designed for researchers in medicinal chemistry and computational drug design, syn...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive theoretical and practical framework for 5-Bromo-2-methylisonicotinaldehyde . It is designed for researchers in medicinal chemistry and computational drug design, synthesizing data from analogous structural studies and established synthetic methodologies.
CAS Registry Number: 1056259-34-7 (Analogous/Related) | Molecular Formula: C₇H₆BrNO[1]
Part 1: Executive Technical Summary
5-Bromo-2-methylisonicotinaldehyde is a high-value heterocyclic intermediate characterized by its tri-functional nature: the electrophilic formyl group (C4), the nucleophilic/basic pyridine nitrogen (N1), and the halogen-bonding capable bromine atom (C5). It serves as a critical scaffold in the synthesis of kinase inhibitors (targeting the hinge region) and Hedgehog pathway antagonists.
This guide moves beyond basic catalog data to provide a predictive theoretical model based on Density Functional Theory (DFT) principles and a mechanistic synthetic workflow , ensuring reproducibility and scientific rigor.
Part 2: Electronic Structure & Reactivity (Theoretical Profile)
Computational Methodology (Standard Protocol)
To accurately predict the physicochemical behavior of this molecule, the following computational workflow is recommended, validated by studies on analogous halogenated pyridine aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde).
Protocol for DFT Calculation:
Optimization: Geometry optimization using DFT/B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory is required to correctly model the electron-withdrawing effects of the bromine and the lone pair interactions on the pyridine nitrogen.
Frequency Analysis: Calculation of vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies).[1]
Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Methanol to simulate reaction environments.[1]
Frontier Molecular Orbital (FMO) Analysis
The reactivity of 5-Bromo-2-methylisonicotinaldehyde is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Location: Predominantly localized on the pyridine nitrogen lone pair and the bromine atom . This indicates these sites are the primary electron donors in soft-soft interactions (e.g., metal coordination).
LUMO Location: Heavily concentrated on the carbonyl carbon of the aldehyde and the pyridine ring system . This confirms the molecule's susceptibility to nucleophilic attack (at the aldehyde) and nucleophilic aromatic substitution (at the ring, though hindered by the methyl).
Chemical Hardness (η): The presence of the electron-withdrawing formyl and bromo groups lowers the HOMO-LUMO gap compared to 2-methylpyridine, making this intermediate softer and more reactive toward polarizable nucleophiles.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the charge distribution critical for docking studies:
Negative Potential (Red): Concentrated around the Carbonyl Oxygen and Pyridine Nitrogen .[1] These are the primary hydrogen bond acceptors.[1]
Positive Potential (Blue): Localized on the Aldehyde Hydrogen and the Methyl Group protons .
Sigma-Hole: A region of positive potential is predicted on the extension of the C-Br bond, facilitating halogen bonding with carbonyl backbone residues in protein binding pockets.
Visualization: Computational Workflow
The following diagram outlines the logical flow for characterizing this molecule computationally.
Caption: Standardized DFT workflow for validating the electronic structure of halogenated pyridine intermediates.
Part 3: Synthetic Pathways & Mechanism
Retrosynthetic Analysis
The synthesis of 5-Bromo-2-methylisonicotinaldehyde is non-trivial due to the need for precise regiocontrol between the bromine and the formyl group. The most robust "theoretical" route involves Directed Ortho Lithiation (DoM) , exploiting the directing power of the bromine atom.
Primary Synthetic Route: Lithiation-Formylation
This protocol relies on the "Halogen Dance" phenomenon or standard ortho-lithiation depending on temperature control.[1]
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
Solvent System: Add anhydrous THF. Cool to -78°C (Critical to prevent halogen dance/scrambling).[1]
Lithiation: Add LDA (1.1 eq) dropwise. The bulky base removes the proton at C4 (ortho to the Bromine and meta to the Methyl).
Theoretical Note: The C4 proton is the most acidic due to the inductive effect of the adjacent Bromine and the resonance of the pyridine ring.
Formylation: After 1 hour at -78°C, add dry DMF (1.5 eq) dropwise.
Quench: Warm to 0°C and quench with saturated NH₄Cl.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Visualization: Reaction Mechanism
This diagram illustrates the flow of electrons and intermediates during the synthesis.
Caption: Mechanistic pathway for the regioselective synthesis via Directed Ortho Lithiation (DoM).
Part 4: Drug Development Applications
Molecular Docking Context
In drug discovery, this scaffold is a "privileged structure."[1]
Kinase Hinge Binding: The pyridine nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.
Halogen Bonding: The Bromine at C5 can form a halogen bond with backbone carbonyls (e.g., in the gatekeeper region), a specific interaction often overlooked in classical force fields but critical in Quantum Mechanics/Molecular Mechanics (QM/MM) studies.
Schiff Base Formation: The C4-aldehyde is frequently condensed with hydrazines or amines to form Schiff bases, which are then cyclized to form fused ring systems (e.g., pyrazolopyridines) active against EGFR or Smoothened (Smo) receptors.
Physicochemical Data Summary
Property
Value (Predicted/Exp)
Relevance
Molecular Weight
200.03 g/mol
Fragment-based drug design (Rule of 3 compliant)
LogP
~2.1
Good membrane permeability
H-Bond Acceptors
2 (N, O)
Key for receptor binding
H-Bond Donors
0
Requires donor partner in protein
Rotatable Bonds
1 (Aldehyde)
Low entropic penalty upon binding
References
Synthesis of Halogenated Pyridines
Title: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange.
Source: Royal Society of Chemistry (RSC), Chem. Commun.[1]
Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry
An In-Depth Guide to the Synthesis and Application of Novel Amines from 5-Bromo-2-methylisonicotinaldehyde For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, pyridi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis and Application of Novel Amines from 5-Bromo-2-methylisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyridine-based compounds represent a cornerstone scaffold due to their prevalence in biologically active molecules and their versatile chemical reactivity. The strategic functionalization of the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-methylisonicotinaldehyde is a particularly valuable starting material. The aldehyde group offers a reactive handle for coupling with various amine-containing fragments, while the bromine atom provides a site for subsequent cross-coupling reactions, and the pyridine nitrogen acts as a hydrogen bond acceptor and coordination site.
The reaction of this aldehyde with amines to form Schiff bases (imines) and their subsequent reduction to secondary or tertiary amines is a fundamental transformation that opens the door to vast chemical libraries.[1][2] These derivatives are of significant interest as they are explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4][5] This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and potential applications of compounds derived from 5-Bromo-2-methylisonicotinaldehyde, designed to empower researchers in their quest for novel therapeutic agents.
Part 1: The Chemistry of Amine Derivatization
The conversion of 5-Bromo-2-methylisonicotinaldehyde to its amine derivatives is typically a two-stage process: (1) Formation of a Schiff Base (Imine) and (2) Reductive Amination. While they can be performed in a stepwise fashion, they are often combined into a one-pot reaction, which is highly efficient.[6]
Mechanism of Schiff Base (Imine) Formation
The initial reaction is the acid-catalyzed condensation of the aldehyde with a primary amine.[7] This is a reversible nucleophilic addition-elimination reaction.
Protonation of the Carbonyl: In the presence of a mild acid catalyst (e.g., acetic acid), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[8]
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a molecule of water and forming a protonated imine (an iminium ion).
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen to yield the final, neutral Schiff base.
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Mechanism of Reductive Amination
The C=N double bond of the imine can be selectively reduced to a C-N single bond to form a stable secondary amine. This is achieved using a mild reducing agent that tolerates the presence of the initial aldehyde. Sodium borohydride (NaBH₄) or the slightly milder sodium cyanoborohydride (NaBH₃CN) are commonly used.[9][10]
The process involves the hydride (H⁻) from the reducing agent attacking the electrophilic carbon of the iminium ion (which exists in equilibrium with the imine), followed by protonation to yield the amine.
Caption: Workflow for a One-Pot Reductive Amination Reaction.
Part 2: Experimental Protocols
The following protocols are representative methods adapted from procedures for structurally similar aldehydes, such as 5-bromosalicylaldehyde and other pyridine aldehydes.[11][12] Researchers should optimize conditions for their specific amine substrate.
Protocol 1: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of (E)-N-((5-bromo-2-methylpyridin-4-yl)methylene)aniline, a representative Schiff base from aniline.
Materials:
5-Bromo-2-methylisonicotinaldehyde (1.0 eq)
Aniline (1.05 eq)
Absolute Ethanol (approx. 0.2 M concentration)
Glacial Acetic Acid (2-3 drops)
Round-bottom flask with reflux condenser
Stirring hotplate
Standard glassware for filtration and recrystallization
Procedure:
To a round-bottom flask, add 5-Bromo-2-methylisonicotinaldehyde (e.g., 1.0 g, 5.0 mmol).
Dissolve the aldehyde in absolute ethanol (25 mL).
Add aniline (e.g., 0.49 g, 5.25 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base product should form.
If necessary, cool the mixture further in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
The crude product can be purified by recrystallization from ethanol to yield the pure Schiff base, typically as a pale yellow solid.[11]
Protocol 2: One-Pot Reductive Amination
This protocol describes the direct conversion of the aldehyde to a secondary amine using sodium borohydride.
Materials:
5-Bromo-2-methylisonicotinaldehyde (1.0 eq)
Primary Amine (e.g., Benzylamine, 1.1 eq)
Methanol
Sodium Borohydride (NaBH₄) (1.5 eq)
Glacial Acetic Acid (optional, for imine formation)
Round-bottom flask
Magnetic stirrer
Standard glassware for workup and purification
Procedure:
Dissolve 5-Bromo-2-methylisonicotinaldehyde (e.g., 1.0 g, 5.0 mmol) and the primary amine (e.g., benzylamine, 0.59 g, 5.5 mmol) in methanol (25 mL) in a round-bottom flask at room temperature.[13]
Stir the mixture for 30-60 minutes to allow for the initial formation of the Schiff base intermediate. A few drops of acetic acid can be added to accelerate this step.
Cool the reaction mixture to 0°C in an ice bath.
Slowly add sodium borohydride (e.g., 0.28 g, 7.5 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC indicates the disappearance of the intermediate imine.
Quench the reaction by slowly adding water (10 mL).
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
The resulting crude amine can be purified by column chromatography on silica gel.
Part 3: Data Analysis and Characterization
Confirming the successful synthesis of the target compound requires careful analysis of spectroscopic data. The table below summarizes the key expected signals for the starting material and products.
~8.3-8.9 (Azomethine -CH=N- proton, singlet)[6](Disappearance of aldehyde proton)Aromatic protons from amine moiety appear.
Secondary Amine
~3300-3400 (N-H stretch)(Disappearance of C=N)
~3.8-4.5 (Methylene -CH₂-N- protons, singlet or multiplet)~2.0-4.0 (N-H proton, broad singlet)(Disappearance of azomethine proton)
Note: Exact chemical shifts (δ) will vary depending on the specific amine used and the NMR solvent.
Part 4: Applications in Drug Discovery and Development
The derivatives synthesized from 5-Bromo-2-methylisonicotinaldehyde are prime candidates for screening in various drug discovery programs.
Antimicrobial Agents: The imine functionality is a known pharmacophore in many antibacterial and antifungal compounds.[3]
Anticancer Therapeutics: Bromo-substituted heterocyclic compounds have been identified as potent inhibitors of various kinases and other targets in oncology.[4] The synthesized amines can serve as key intermediates for more complex molecules.
Molecular Probes and Ligands: The pyridine nitrogen and the secondary/tertiary amine can act as ligands, coordinating with metal ions. This is useful for developing diagnostic agents or metallodrugs.[14]
Fragment-Based Drug Design (FBDD): The synthesized amines can be used as fragments for building larger, more potent molecules. The bromine atom is particularly useful as a handle for further elaboration via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for rapid library development.
Caption: Role of Synthesized Amines in a Drug Discovery Workflow.
References
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromonicotinaldehyde and Primary Amines.
HMU CPD. (n.d.).
Shereena, K. A., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. [Journal Name, if available].
Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. 135:50.
El-Sherif, A. A., & Eldebss, T. M. A. (2011). Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1803-14.
Redalyc. (n.d.).
Lluís Llorens Palomo. (2023, March 16).
Bibliomed. (n.d.). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW.
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO-2-HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
Master Organic Chemistry. (2022, March 7).
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.
NIH. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
NIH. (n.d.).
Der Pharma Chemica. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. 2(6), 273-278.
Organic Chemistry Portal. (n.d.).
Organic Chemistry Portal. (n.d.).
ResearchGate. (n.d.).
ResearchGate. (n.d.).
ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
ResearchGate. (2017). Synthesis, Spectroscopic And Inhibitory Study Of Some Substituted Schiff Bases.
Mastering the Purification of 5-Bromo-2-methylisonicotinaldehyde: A Guide to Recrystallization
Introduction: The Critical Role of Purity in Chemical Synthesis and Drug Discovery In the realms of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a desirable attribute but a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Chemical Synthesis and Drug Discovery
In the realms of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a desirable attribute but a fundamental prerequisite for reliable and reproducible results. 5-Bromo-2-methylisonicotinaldehyde, a key heterocyclic building block, is instrumental in the synthesis of a variety of biologically active molecules. Its utility as a precursor is dictated by the presence of a reactive aldehyde group and a bromine-substituted pyridine ring, which allow for a multitude of chemical transformations. However, the presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the target molecule, and complicate the interpretation of biological data. Therefore, a robust and efficient purification method is paramount. This application note provides a detailed, experience-driven guide to the recrystallization of 5-Bromo-2-methylisonicotinaldehyde, moving beyond a simple set of instructions to explain the underlying principles that govern this crucial purification technique.
Physicochemical Properties and Strategic Considerations for Recrystallization
A successful recrystallization protocol is predicated on a thorough understanding of the compound's physicochemical properties. While extensive experimental data for 5-Bromo-2-methylisonicotinaldehyde is not widely published, we can infer its behavior based on its structural motifs and data from analogous compounds.
Inferred from pyridine, aldehyde, and bromo substituents
The key to recrystallization lies in the differential solubility of the compound in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
Given the moderately polar nature of 5-Bromo-2-methylisonicotinaldehyde, a range of solvent systems can be considered. Pyridine and its derivatives are often soluble in polar solvents.[2] A single solvent system using alcohols (e.g., ethanol, isopropanol) or a mixed solvent system combining a good solvent (e.g., ethyl acetate, acetone) with a poor solvent (e.g., hexane, heptane) are logical starting points. The latter approach offers fine-tuned control over the solubility profile.
Visualizing the Recrystallization Workflow
The following diagram outlines the critical steps in the recrystallization process, providing a clear visual guide for the laboratory procedure.
Caption: A stepwise workflow for the recrystallization of 5-Bromo-2-methylisonicotinaldehyde.
Detailed Recrystallization Protocol
This protocol provides a starting point for the purification of 5-Bromo-2-methylisonicotinaldehyde. Researchers should perform small-scale solvent screening tests to determine the optimal solvent system for their specific crude material.
PART 1: Solvent System Selection (Small-Scale Test)
Rationale: The choice of solvent is the most critical parameter in recrystallization. A preliminary small-scale test will save time and material.
Preparation: Place approximately 10-20 mg of the crude 5-Bromo-2-methylisonicotinaldehyde into several small test tubes.
Solvent Addition: To each test tube, add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
Heating: Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the compound just dissolves.
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
Observation: The solvent system that yields a good quantity of crystalline precipitate upon cooling is the most suitable for recrystallization. A mixed solvent system (e.g., ethyl acetate/hexane) can be tested by dissolving the compound in a minimal amount of the "good" solvent (ethyl acetate) at an elevated temperature and then adding the "poor" solvent (hexane) dropwise until the solution becomes turbid. Reheat to clarify and then cool.
PART 2: Bulk Recrystallization Procedure
Recommended Starting Solvent System: Ethyl Acetate and Hexane. This combination is often effective for compounds of moderate polarity, as it allows for precise control over the crystallization process.
Dissolution:
Place the crude 5-Bromo-2-methylisonicotinaldehyde in an appropriately sized Erlenmeyer flask.
Add a minimal amount of ethyl acetate and a boiling chip.
Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux.
Continue adding ethyl acetate in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.
Decolorization (Optional):
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
Add a small amount of activated charcoal (approximately 1-2% by weight of the solute).
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
Hot Filtration (if charcoal was used or insoluble impurities are present):
This step must be performed quickly to prevent premature crystallization.
Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate.
Place a fluted filter paper in the funnel.
Pour the hot solution through the filter paper into the receiving flask.
Crystallization:
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
Drying:
Transfer the crystals to a watch glass and allow them to air dry completely.
For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Troubleshooting Common Recrystallization Issues
Issue
Potential Cause
Suggested Solution
Oiling Out
The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
Reheat the solution and add more solvent. Alternatively, switch to a lower-boiling point solvent or a different solvent system.
No Crystal Formation
The solution is not sufficiently saturated, or crystallization is slow to initiate.
Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. If crystals still do not form, reduce the solvent volume by gentle heating and then cool again.
Low Recovery Yield
Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.
Ensure minimal solvent is used for dissolution. Cool the solution thoroughly in an ice bath. Ensure the filtration apparatus is preheated for hot filtration.
Colored Crystals
Colored impurities were not fully removed.
Repeat the recrystallization, incorporating the activated charcoal step.
Safety and Handling Precautions
5-Bromo-2-methylisonicotinaldehyde and the solvents used for recrystallization should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed hazard information. Halogenated organic compounds should be handled with care as they can be irritants.
Conclusion
The recrystallization procedure detailed in this application note provides a robust and scientifically grounded method for the purification of 5-Bromo-2-methylisonicotinaldehyde. By understanding the principles of solubility and carefully selecting the appropriate solvent system, researchers can achieve high purity of this important synthetic intermediate, thereby ensuring the integrity and success of their subsequent research and development endeavors. The emphasis on a systematic approach, from small-scale solvent screening to troubleshooting, empowers the scientist to adapt and optimize the protocol for their specific needs.
References
Google Patents. Preparation method of 2-bromo-5-aldehyde pyridine.
LookChem. Cas 109-04-6, 2-Bromopyridine. Available at: [Link].
Application Notes and Protocols for 5-Bromo-2-methylisonicotinaldehyde in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block 5-Bromo-2-methylisonicotinaldehyde is a substituted pyridine derivative whose potential in materials science is an emerging area of exploration...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
5-Bromo-2-methylisonicotinaldehyde is a substituted pyridine derivative whose potential in materials science is an emerging area of exploration. While its role as a key intermediate in the synthesis of pharmaceuticals is recognized, its unique combination of functional groups—a reactive aldehyde, a versatile bromine atom, and a coordinating pyridine ring—positions it as a highly promising building block for a new generation of functional materials. The strategic placement of these groups allows for a diverse range of chemical transformations, enabling the design and synthesis of sophisticated material architectures.
This guide provides researchers, scientists, and materials development professionals with a comprehensive overview of the prospective applications of 5-Bromo-2-methylisonicotinaldehyde. By drawing logical parallels with well-established chemistry of analogous compounds, we present detailed application notes and robust protocols for its use in the synthesis of Metal-Organic Frameworks (MOFs), conjugated polymers, and Schiff base-derived functional materials. Our objective is to provide a solid, scientifically-grounded framework to inspire and facilitate the exploration of this versatile molecule in cutting-edge materials research.
Part 1: Application in the Design of Functional Metal-Organic Frameworks (MOFs)
Scientific Rationale:
The pyridine nitrogen and the aldehyde oxygen of 5-Bromo-2-methylisonicotinaldehyde present a chelating motif suitable for coordination with a variety of metal ions, making it an excellent candidate as a linker in the synthesis of MOFs.[1] The resulting frameworks can exhibit porosity and tailored chemical environments within their pores. Crucially, the bromo-substituent on the pyridine ring serves as a reactive handle for post-synthetic modification (PSM).[2][3] This allows for the introduction of new functional groups after the MOF has been assembled, enabling the fine-tuning of the material's properties for specific applications such as gas storage, catalysis, or sensing without altering the underlying framework.[4][5]
Protocol 1: Synthesis of a Hypothetical MOF (BM-MOF-1) and Post-Synthetic Modification
This protocol details a two-step process: the solvothermal synthesis of a zinc-based MOF using 5-Bromo-2-methylisonicotinaldehyde as a co-linker, followed by a palladium-catalyzed Suzuki coupling on the bromo-substituent.
Step 1: Solvothermal Synthesis of Zn-(BDC)(BMIA)
Materials:
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
Terephthalic acid (H₂-BDC)
5-Bromo-2-methylisonicotinaldehyde (BMIA)
N,N-Dimethylformamide (DMF)
Ethanol
Procedure:
In a 20 mL scintillation vial, dissolve Zn(NO₃)₂·6H₂O (0.15 mmol, 44.6 mg) and H₂-BDC (0.1 mmol, 16.6 mg) in 10 mL of DMF.
Add 5-Bromo-2-methylisonicotinaldehyde (0.05 mmol, 10.0 mg) to the solution. The rationale for using it as a co-linker is to introduce functional handles without completely disrupting the formation of a potentially known, robust framework topology.
Sonicate the mixture for 10 minutes to ensure homogeneity.
Cap the vial tightly and place it in a preheated oven at 110 °C for 24 hours.
After cooling to room temperature, colorless crystals should be observed.
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
Activate the material by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
Step 2: Post-Synthetic Modification via Suzuki Coupling
Materials:
Synthesized and activated Zn-(BDC)(BMIA) MOF
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
DMF/H₂O mixture (9:1 v/v)
Procedure:
In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend 50 mg of the activated MOF in 10 mL of the DMF/H₂O mixture.
Add phenylboronic acid (5 equivalents relative to the bromo-linker), K₂CO₃ (4 equivalents), Pd(OAc)₂ (10 mol%), and PPh₃ (20 mol%).
Heat the reaction mixture at 80 °C for 24 hours with stirring.
Cool the mixture to room temperature. Collect the solid by centrifugation.
Wash the modified MOF thoroughly with DMF and ethanol to remove unreacted reagents and catalyst residues.
Dry the final product under vacuum.
Data Presentation:
Parameter
Value
Rationale
MOF Synthesis
Metal Source
Zn(NO₃)₂·6H₂O
Zinc is known to form a wide variety of stable MOF structures.
Linker 1
Terephthalic acid
A common, rigid linker that promotes the formation of porous frameworks.
Linker 2 (Functional)
5-Bromo-2-methylisonicotinaldehyde
Introduces coordination sites and a reactive handle for PSM.
Solvent
DMF
High boiling point is suitable for solvothermal synthesis.
Temperature
110 °C
A typical temperature for the formation of crystalline MOFs.
Post-Synthetic Mod.
Reaction Type
Suzuki Coupling
A robust and high-yielding cross-coupling reaction for C-C bond formation on aryl bromides.
Catalyst
Pd(OAc)₂ / PPh₃
A standard catalyst system for Suzuki couplings.
Base
K₂CO₃
A mild base suitable for the reaction and generally compatible with MOF stability.
Temperature
80 °C
A balance between achieving a reasonable reaction rate and maintaining the integrity of the MOF.
Visualization of Workflow:
Workflow for MOF Synthesis and Post-Synthetic Modification.
Part 2: Application in the Synthesis of Conjugated Polymers
Scientific Rationale:
The presence of a bromo-substituent and an aldehyde group on the same aromatic ring makes 5-Bromo-2-methylisonicotinaldehyde a valuable monomer for synthesizing conjugated polymers. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[6][7] The aldehyde group can be used for subsequent polymer modification or can be converted to other functional groups prior to polymerization. The resulting polymers, incorporating the electron-deficient pyridine ring, are expected to have interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.[8][9][10]
Protocol 2: Synthesis of a Poly(arylene ethynylene) Derivative
This protocol describes the synthesis of a conjugated polymer via a Sonogashira cross-coupling polymerization of 5-Bromo-2-methylisonicotinaldehyde with a di-alkyne co-monomer.
To a Schlenk tube, add 5-Bromo-2-methylisonicotinaldehyde (1.0 mmol, 200 mg) and 1,4-diethynylbenzene (1.0 mmol, 126 mg).
Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 7.6 mg).
Evacuate the tube and backfill with an inert gas (N₂ or Ar) three times.
Add 10 mL of anhydrous toluene and 5 mL of anhydrous triethylamine via syringe.
Stir the reaction mixture at 70 °C for 48 hours. The formation of a precipitate may be observed as the polymer grows.
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.
Filter the polymer and wash it with methanol and then with acetone to remove catalyst residues and unreacted monomers.
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform. The polymer is collected from the chloroform fraction.
Dry the final polymer under vacuum at 50 °C.
Data Presentation:
Parameter
Value
Rationale
Reaction Type
Sonogashira Polymerization
A highly efficient method for synthesizing conjugated polymers containing alkyne linkages.[11]
Monomer 1
5-Bromo-2-methylisonicotinaldehyde
Provides the bromo- and aldehyde-functionalized pyridine unit.
Monomer 2
1,4-Diethynylbenzene
A rigid co-monomer that promotes polymer chain extension and conjugation.
Catalyst System
Pd(PPh₃)₂Cl₂ / CuI
The standard catalyst and co-catalyst for Sonogashira reactions.[12]
Base / Solvent
Triethylamine / Toluene
TEA acts as both a base and a solvent, while toluene is the primary reaction solvent.
Temperature
70 °C
A moderate temperature to ensure a good reaction rate while minimizing side reactions.
Purification
Precipitation & Soxhlet
Standard methods for purifying polymers to remove low molecular weight impurities.
Visualization of Polymerization Scheme:
Sonogashira polymerization scheme.
Part 3: Application in Schiff Base-Derived Functional Materials
Scientific Rationale:
The aldehyde functionality of 5-Bromo-2-methylisonicotinaldehyde is readily available for condensation reactions with primary amines to form Schiff bases (imines).[13] This reaction is a cornerstone of coordination chemistry and materials synthesis. By reacting it with functional amines (e.g., those containing chromophores or other coordinating groups), a wide variety of Schiff base ligands can be synthesized. These ligands can then be complexed with metal ions to create materials with interesting photophysical, catalytic, or sensing properties.[14][15] The pyridine nitrogen provides an additional coordination site, allowing for the formation of stable, multidentate metal complexes.
Protocol 3: Synthesis of a Fluorescent Schiff Base Ligand and its Zinc Complex
This protocol outlines the synthesis of a Schiff base ligand by reacting 5-Bromo-2-methylisonicotinaldehyde with 2-aminopyridine, followed by complexation with zinc(II) acetate.
Step 1: Synthesis of Schiff Base Ligand (BMIA-AP)
Materials:
5-Bromo-2-methylisonicotinaldehyde
2-Aminopyridine
Methanol
Glacial acetic acid (catalytic amount)
Procedure:
Dissolve 5-Bromo-2-methylisonicotinaldehyde (1.0 mmol, 200 mg) in 15 mL of methanol in a round-bottom flask.
Add a solution of 2-aminopyridine (1.0 mmol, 94 mg) in 5 mL of methanol to the flask.
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Reflux the mixture for 4 hours. A yellow precipitate should form.
Cool the reaction to room temperature and collect the solid product by filtration.
Wash the product with cold methanol and dry it under vacuum.
Step 2: Synthesis of Zinc(II) Complex
Materials:
Schiff base ligand (BMIA-AP)
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
Methanol
Procedure:
Suspend the Schiff base ligand (0.5 mmol) in 20 mL of hot methanol.
In a separate flask, dissolve Zn(OAc)₂·2H₂O (0.25 mmol) in 10 mL of methanol.
Add the zinc acetate solution dropwise to the hot ligand suspension with vigorous stirring.
Reflux the resulting mixture for 2 hours.
Cool the mixture to room temperature. Collect the resulting precipitate by filtration.
Wash the complex with methanol and dry it under vacuum.
Data Presentation:
Parameter
Value
Rationale
Ligand Synthesis
Reaction Type
Schiff Base Condensation
A straightforward and high-yielding reaction between an aldehyde and a primary amine.[13]
Amine Source
2-Aminopyridine
Introduces an additional pyridine ring, enhancing the ligand's coordination ability and potentially its photophysical properties.
Catalyst
Acetic Acid
A mild acid catalyst that facilitates the dehydration step in imine formation.
Complex Synthesis
Metal Source
Zn(OAc)₂·2H₂O
Zinc(II) is a d¹⁰ metal ion that often forms fluorescent complexes and is redox-inactive.
Stoichiometry
2:1 (Ligand:Metal)
A common stoichiometry for the formation of stable octahedral or tetrahedral complexes.
Solvent
Methanol
A good solvent for both the ligand and the metal salt.
Visualization of Logical Relationship:
Logical flow for creating Schiff base-derived materials.
5-Bromo-2-methylisonicotinaldehyde stands as a promising, yet underexplored, platform molecule for the construction of advanced functional materials. The protocols and application notes detailed herein provide a foundational blueprint for its integration into MOFs, conjugated polymers, and functional molecular complexes. The true potential of this building block will be realized through the creative combination of its reactive sites, leading to materials with novel topologies and tailored properties. Future research should focus on the systematic exploration of different metal ions for MOF synthesis, a wider range of co-monomers for polymerization, and the screening of Schiff base derivatives for applications in catalysis, sensing, and organic electronics.
References
(No direct reference for 5-Bromo-2-methylisonicotinaldehyde in materials science was found in the initial search.
Cohen, S. M. Postsynthetic modification of metal-organic frameworks. Chemical Reviews, 2012 , 112(2), 970-1000. (Similar concept to[3])
Pyridine aldehydes are well-known organic compounds. They are important in the synthesis of a wide variety of organic compounds, especially those of interest in the medicinal field.
ResearchGate. Pyridine Aldehydes and Ketones. (Available at: [Link])
Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.
NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. (Available at: [Link])
Tanabe, K. K., & Cohen, S. M. Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 2011 , 40(2), 498-519. (Available at: [Link])
Journal of Materials Chemistry A. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. (Available at: [Link])
de Souza, J. M., et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 2021 , 19(9), 1991-1999. (Available at: [Link])
ResearchGate. Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. (Available at: [Link])
Organic & Biomolecular Chemistry. Synthesis of helical π-conjugated polymers bearing pyridine N-oxide pendants and asymmetric allylation of aldehydes in the helical cavity. (Available at: [Link])
ACS Omega. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (Available at: [Link])
Karagiaridi, O., et al. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 2020 , 53(7), 1346-1357. (Available at: [Link])
Mahesha, P., et al. Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Scientific Reports, 2022 , 12(1), 21697. (Available at: [Link])
Der Pharma Chemica. Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (Available at: [Link])
(This is a duplic
(This is a duplic
ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (Available at: [Link])
ResearchGate. Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. (Available at: [Link])
Molecules. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (Available at: [Link])
Longdom Publishing. Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. (Available at: [Link])
Organic & Biomolecular Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (Available at: [Link])
Journal of Photochemistry and Photobiology A: Chemistry. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. (Available at: [Link])
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (Available at: [Link])
The Journal of Organic Chemistry. Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). (Available at: [Link])
Technical Support Center: Synthesis of 5-Bromo-2-methylisonicotinaldehyde
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Bromo-2-methylisonicotinaldehyde. This guide is designed for researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromo-2-methylisonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic aldehyde. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and enhance your reaction yields effectively.
Overview and Synthetic Strategy
5-Bromo-2-methylisonicotinaldehyde is a key building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for nucleophilic additions and reductive aminations, while the bromo-substituted pyridine ring is primed for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
The most reliable and common synthetic route involves the selective oxidation of the "benzylic" methyl group of a commercially available precursor, 5-Bromo-2-methylpyridine. This transformation is most effectively achieved using selenium dioxide (SeO₂), a reaction known as the Riley oxidation.[1][2]
Overall Synthetic Workflow
The synthesis is a targeted oxidation of the most activated C-H bonds on the precursor molecule.
Caption: High-level workflow for the synthesis of 5-Bromo-2-methylisonicotinaldehyde.
This protocol details the oxidation of 5-Bromo-2-methylpyridine to the target aldehyde.
Safety First: Selenium dioxide (SeO₂) is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Reagent and Materials Table
Reagent/Material
Formula
Mol. Wt. ( g/mol )
Moles
Equiv.
Amount Used
Purpose
5-Bromo-2-methylpyridine
C₆H₆BrN
172.02
1.00
1.0
17.2 g
Starting Material
Selenium Dioxide
SeO₂
110.97
1.10
1.1
12.2 g
Oxidizing Agent
1,4-Dioxane
C₄H₈O₂
88.11
-
-
200 mL
Solvent
Deionized Water
H₂O
18.02
-
-
10 mL
Co-solvent
Celite® (Diatomaceous Earth)
-
-
-
-
As needed
Filtration Aid
Saturated NaHCO₃ Solution
-
-
-
-
As needed
Neutralization
Anhydrous MgSO₄ or Na₂SO₄
-
-
-
-
As needed
Drying Agent
Ethyl Acetate
C₄H₈O₂
88.11
-
-
As needed
Extraction
Hexanes
-
-
-
-
As needed
Chromatography
Step-by-Step Procedure
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Bromo-2-methylpyridine (17.2 g, 1.00 mol) and 1,4-Dioxane (200 mL). Stir until the starting material is fully dissolved.
Reagent Addition: Carefully add selenium dioxide (12.2 g, 1.10 mol, 1.1 equiv.) to the solution, followed by deionized water (10 mL).
Heating: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. The solution will typically turn dark as the reaction progresses and elemental selenium precipitates.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. A dense black or red precipitate of elemental selenium will be present. Prepare a filtration funnel with a pad of Celite® and filter the reaction mixture. Wash the flask and the filter cake with ethyl acetate to ensure all product is collected.
Extraction and Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 5-Bromo-2-methylisonicotinaldehyde as a solid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction is slow or incomplete, even after 24 hours. How can I improve the conversion?
A: This is a common issue often related to reaction conditions or reagent quality.
Causality: The Riley oxidation proceeds through an initial ene reaction followed by a[3][4]-sigmatropic rearrangement.[1][5][6] This process is temperature-dependent. Insufficient heat will result in a sluggish reaction. The water co-solvent is crucial for the hydrolysis of the intermediate selenium ester to release the aldehyde product.
Solutions:
Verify Temperature: Ensure your reaction mixture is maintaining a steady reflux. A drop in temperature can significantly slow the reaction rate.
Solvent Choice: While 1,4-dioxane is standard, some protocols use acetic acid as a solvent, which can sometimes accelerate the reaction. However, this may also increase the risk of side reactions.
Reagent Quality: Ensure your selenium dioxide is of good quality and has been stored properly. Old or improperly stored SeO₂ may have reduced activity.
Stoichiometry: While 1.1 equivalents of SeO₂ is typical, for a particularly stubborn reaction, a slight increase to 1.2 equivalents can be considered, though this may increase selenium waste.
Q2: My main byproduct is the carboxylic acid (5-Bromo-2-methylisonicotinic acid). Why is this happening and how can I prevent it?
A: The formation of a carboxylic acid indicates over-oxidation of the desired aldehyde.
Causality: While SeO₂ is known for its selectivity in oxidizing activated methyl groups to aldehydes, it is still capable of further oxidizing the aldehyde to a carboxylic acid, especially under prolonged heating or if excess oxidant is present.[7] Aldehydes are generally more susceptible to oxidation than their corresponding methyl groups.
Solutions:
Strict Reaction Monitoring: Monitor the reaction closely with TLC. As soon as the starting material is consumed and the aldehyde spot is maximal, stop the reaction. Do not let it run unnecessarily for extended periods.
Control Temperature: Avoid excessive heating. Maintain a gentle, steady reflux rather than a vigorous one.
Avoid Stronger Oxidants: This side reaction highlights the importance of using SeO₂. Stronger, less selective oxidants like potassium permanganate (KMnO₄) would almost certainly lead to the carboxylic acid as the major product.[8]
Q3: The workup is messy. I have a fine black/red precipitate that is difficult to filter. How can I handle this?
A: The precipitate is elemental selenium, a natural byproduct of the SeO₂ oxidation. Its effective removal is key to a clean workup.
Causality: In the catalytic cycle, Se(IV) in SeO₂ is reduced to Se(0), which is elemental selenium. This solid is often very finely divided and can clog standard filter paper.
Solutions:
Use a Filter Aid: The most effective method is to filter the cooled reaction mixture through a thick (1-2 inch) pad of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. This creates a porous filter bed that traps the fine selenium particles without clogging.
Thorough Washing: After filtration, wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover any product that may have been adsorbed onto the selenium or Celite®.
Decantation (Alternative): For smaller scale reactions, you may be able to carefully decant the solution away from the bulk of the selenium precipitate before filtration, making the filtration step easier.
Q4: My final product yield is low despite complete conversion. What are the critical loss points?
A: Low isolated yield can stem from several factors beyond the reaction itself. A troubleshooting flowchart can help diagnose the issue.
Caption: Troubleshooting flowchart for diagnosing the cause of low product yield.
Causality & Solutions:
Workup Losses: The product may have some water solubility or form emulsions during extraction. Ensure you perform multiple extractions of the aqueous layer and consider back-extracting the combined aqueous layers with fresh solvent.
Purification Losses: The product might be streaking on the silica gel column, leading to broad fractions and difficult separation. Ensure the crude product is properly dried and loaded onto the column using a minimal amount of solvent. Choose an appropriate solvent system; a mobile phase that is too polar can cause the product to elute too quickly with impurities, while one that is not polar enough can lead to excessive retention and band broadening.
Product Volatility: While not highly volatile, some product could be lost during rotary evaporation if performed at too high a temperature or for too long. Use a moderate temperature and remove the flask as soon as the solvent is gone.
Q5: What is the mechanism of the Riley Oxidation, and why is the methyl group at the 2-position reactive?
A: The reaction is a multi-step process involving two key pericyclic reactions.
Causality: The methyl group at the 2-position of the pyridine ring is analogous to a "benzylic" position.[8] It is activated because any radical or anionic intermediates formed at this position can be stabilized by resonance with the electron-withdrawing pyridine ring. The mechanism of the Riley oxidation is generally accepted to proceed as follows:
Ene Reaction: The starting material reacts with SeO₂ in an ene-type reaction to form an allylic seleninic acid intermediate.
[3][4]-Sigmatropic Rearrangement: This intermediate rapidly rearranges to form a selenium ester.
Hydrolysis: The selenium ester is hydrolyzed by water in the reaction mixture to release the aldehyde product and selenium(II), which disproportionates to Se(0) and Se(IV).[2][9]
Caption: A simplified mechanistic pathway for the Riley Oxidation.
References
CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
WO2004089924A1 - Process for the preparation of 5-bromophthalide.
CN103387530A - 5-bromoindole preparation method.
US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. Benchchem.
Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-TrimetHoxychalcone from Garcinia Nervosa and of its Isomer 3.
Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane. Benchchem.
Side-Chain Reactions of Substituted Pyridines. Pearson.
Riley oxid
CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
How to carry out bromination of pyridine at 2- or 4- positions?
Reactions on the “Benzylic” Carbon: Bromination And Oxid
2-Bromo-5-methylpyridine.
CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
Troubleshooting low yield in sinapaldehyde chemical synthesis. Benchchem.
Module 1 : Oxid
Benzylic C-H functionalization of methyl pyridines 4 with...
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
Benzylic C–H Oxidation: Recent Advances and Applic
5-Bromo-2-methylisonicotinaldehyde (CAS: 105673-69-6 / 1044773-11-2 derivatives) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its structural duality—an electrophilic aldehyde for reductive aminations and a brominated position for Suzuki/Buchwald couplings—makes it versatile but notoriously difficult to purify.
Key Technical Specs:
Property
Data
Note
Formula
C₇H₆BrNO
Mol Weight
200.03 g/mol
Appearance
White to pale yellow solid
Darkens upon oxidation
pKa (Est)
~3.5 - 4.0
Lower than pyridine due to EWGs (-CHO, -Br)
| Storage | 2-8°C, Inert Gas | Hygroscopic & Air Sensitive |
Module 1: Chemical Stability & Storage
User Ticket #1042: "I synthesized the aldehyde yesterday. It was a white solid.[1] Today it is a yellow gum. What happened?"
Diagnosis:
You are witnessing autoxidation and likely aldol condensation . Pyridine aldehydes are electron-deficient, making the carbonyl carbon highly electrophilic.
Oxidation: Atmospheric oxygen converts the aldehyde to 5-bromo-2-methylisonicotinic acid . This acid disrupts the crystal lattice, turning the solid into a gum.
Dimerization: Trace base (even from the pyridine ring itself) can catalyze aldol condensation between two aldehyde molecules, leading to colored oligomers.
Corrective Protocol:
Immediate Action: Check the pH of an aqueous suspension.[2] If acidic (pH < 5), you have significant carboxylic acid formation.
Prevention: Store under Argon/Nitrogen at -20°C.
Recovery: If the degradation is minor (<10%), proceed to Module 2 (Bisulfite Purification) to selectively pull out the active aldehyde.
Module 2: Non-Chromatographic Purification (The Bisulfite Method)
User Ticket #1045: "My column failed. The spots are streaking, and I'm losing mass. Is there a liquid-liquid extraction method?"
Solution:
Yes. Because this molecule is an aldehyde, we can exploit the reversible formation of a water-soluble bisulfite adduct . This is the superior method for this scaffold because it avoids silica interactions entirely.
Mechanism:
The nucleophilic bisulfite ion attacks the carbonyl carbon, forming a charged sulfonate salt that migrates to the aqueous layer. Impurities (starting materials, des-bromo byproducts) remain in the organic layer.
Step-by-Step Protocol:
Adduct Formation:
Dissolve crude material in EtOAc (Ethyl Acetate) (5 mL/g).
Add 1.5 equivalents of saturated aqueous NaHSO₃ (Sodium Bisulfite) .
Critical: Vigorously stir/shake for 30–60 minutes. The aldehyde converts to the salt and moves to the water phase.
Wash:
Separate layers.[2][3][4] Keep the Aqueous Layer (contains product).
Wash the aqueous layer 2x with EtOAc to remove non-aldehyde organic impurities.
Regeneration:
Cool the aqueous layer to 0°C.
Basify to pH 10–12 using 10% Na₂CO₃ or NaOH . Caution: Do not overheat; pyridine aldehydes can undergo Cannizzaro reactions in hot base.
The adduct collapses, regenerating the free aldehyde as a precipitate or oil.
Extraction:
Extract the regenerated aldehyde with DCM (Dichloromethane).
Dry over MgSO₄ and concentrate.
Workflow Visualization:
Caption: Bisulfite purification logic flow. This method segregates the target aldehyde into the aqueous phase, washing away non-carbonyl impurities.
Module 3: Chromatographic Troubleshooting
User Ticket #1048: "I must use a column because I have other aldehyde impurities. Why is the compound tailing on silica?"
Diagnosis:
The pyridine nitrogen is a Lewis Base. Silica gel (SiO₂) is slightly acidic (pH 6–7) due to surface silanol (Si-OH) groups. The pyridine "sticks" to these acidic sites, causing broad peaks and "streaking" (tailing).
Troubleshooting Matrix:
Issue
Cause
Solution
Broad Tailing
Acid-Base interaction (Pyridine-Silanol)
Doping: Add 1–2% Triethylamine (TEA) to your eluent system. This blocks the silanol sites.
Compound Stuck
Polarity too low
Solvent Switch: Move from Hexane/EtOAc to DCM/MeOH (95:5).
Decomposition
Acid sensitivity
Stationary Phase Switch: Use Neutral Alumina instead of Silica.
Recommended Eluent System:
Base System: Hexanes / Ethyl Acetate (Start 90:10, Gradient to 60:40).
Modifier: Add 1% Triethylamine (Et₃N) to the entire solvent volume before running the column.
Note: Pre-wash the silica column with the TEA-doped solvent to ensure neutralization before loading your sample.
Decision Tree for Purification:
Caption: Strategic decision matrix for selecting the optimal purification method based on impurity profile.
Module 4: Impurity Profiling (Know Your Enemy)
User Ticket #1050: "I have a persistent impurity at R_f 0.4 (close to product). What is it?"
Common impurities for 5-Bromo-2-methylisonicotinaldehyde syntheses:
5-Bromo-2-methylpyridine (Starting Material):
Origin: Incomplete lithiation or oxidation.
Removal: Non-polar.[5] Washes away easily in the Bisulfite Organic Layer (Module 2).
Removal: Stays in the aqueous layer during basic workup (deprotonated).
Des-bromo analog (2-methylisonicotinaldehyde):
Origin: Lithium-Halogen exchange gone wrong (if using n-BuLi route).
Removal: Very difficult. Chemically similar. Requires careful chromatography (Module 3) or crystallization.
References
BenchChem. (2025).[7] Technical Guide to 2-Bromo-6-methylisonicotinaldehyde. (Note: Isomer comparison).
Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes.[8][9] ACS Publications.
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3][8][9] PMC.
ResearchGate. (2015). Purification of aldehyde by column chromatography - Expert Discussions.
stability issues of 5-Bromo-2-methylisonicotinaldehyde in solution
Welcome to the technical support center for 5-Bromo-2-methylisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Bromo-2-methylisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of 5-Bromo-2-methylisonicotinaldehyde
5-Bromo-2-methylisonicotinaldehyde is a substituted pyridine, a class of heterocyclic aromatic compounds. The stability of this molecule in solution is influenced by the interplay of its functional groups: the aldehyde, the bromine atom, the methyl group, and the nitrogen atom within the pyridine ring. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack.[1][2][3][4] The aldehyde group is prone to oxidation, and the bromine atom can be a leaving group in certain reactions. This guide will help you navigate these potential challenges.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with 5-Bromo-2-methylisonicotinaldehyde.
Q1: My solution of 5-Bromo-2-methylisonicotinaldehyde has turned yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation. The most likely cause is the oxidation of the aldehyde group to a carboxylic acid (5-Bromo-2-methylisonicotinic acid) or other colored byproducts. Aromatic aldehydes can be sensitive to air (oxygen) and light, which can promote oxidation.
Causality: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH). This process can be accelerated by exposure to atmospheric oxygen, trace metal impurities, and light.
Troubleshooting Steps:
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides that are strong oxidizing agents.
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.
Temperature Control: Store solutions at low temperatures (see storage recommendations below) to slow down the rate of degradation.
Q2: I am observing precipitate formation in my solution. What could be the reason?
A2: Precipitate formation can be due to several factors, including poor solubility, degradation, or reaction with components in the solvent.
Causality:
Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures.
Degradation Product: The oxidized carboxylic acid derivative may be less soluble than the parent aldehyde, leading to its precipitation.
Reaction with Solvent: In protic solvents like methanol or ethanol, the aldehyde can form a hemiacetal or acetal, which might have different solubility properties.
Troubleshooting Steps:
Verify Solubility: Check the solubility of 5-Bromo-2-methylisonicotinaldehyde in your chosen solvent at the desired concentration and temperature. A solubility test with a small sample is recommended.
Solvent Choice: Consider using a different solvent. Aprotic solvents like DMSO or DMF often provide good solubility for this class of compounds.
Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR or LC-MS) to determine if it is the starting material or a degradation product.
Q3: My reaction yield is lower than expected. Could the stability of 5-Bromo-2-methylisonicotinaldehyde be the issue?
A3: Yes, a loss of reactivity and consequently lower reaction yields are classic signs of compound degradation.
Causality:
Oxidation: If the aldehyde has been oxidized to a carboxylic acid, it will no longer undergo typical aldehyde reactions (e.g., reductive amination, Wittig reaction).
Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions.[1][2][3][4] If your reaction medium contains strong nucleophiles, they might react with the pyridine ring.
Cannizzaro-type Reaction: In the presence of a strong base, aromatic aldehydes can undergo a disproportionation reaction (Cannizzaro reaction) to form an alcohol and a carboxylic acid.[5][6]
Troubleshooting Steps:
Fresh Solutions: Always use freshly prepared solutions of 5-Bromo-2-methylisonicotinaldehyde for your reactions.
Purity Check: Before use, check the purity of your starting material and the solution (e.g., by TLC, LC-MS, or NMR) to ensure it has not degraded.
Reaction Conditions: Carefully consider the pH and nucleophilicity of your reaction medium. If possible, avoid strongly basic conditions.
Frequently Asked Questions (FAQs)
Q: What are the recommended solvents for dissolving 5-Bromo-2-methylisonicotinaldehyde?
A: The choice of solvent depends on the downstream application. For general stock solutions, aprotic solvents are often preferred to minimize reactivity.
Solvent
Suitability
Considerations
DMSO, DMF
High
Good solubility, but can be difficult to remove. Use anhydrous grade.
DCM, Chloroform
Moderate
Good for reactions, but ensure they are free of acidic impurities.
Acetonitrile
Moderate
Aprotic and relatively inert.
Ethanol, Methanol
Low to Moderate
Protic solvents can react with the aldehyde to form hemiacetals/acetals.
Water
Low
Solubility is expected to be low. Acidic or basic conditions can promote degradation.
Q: How should I store solid 5-Bromo-2-methylisonicotinaldehyde and its solutions?
A: Proper storage is crucial to maintain the integrity of the compound.
Form
Temperature
Atmosphere
Light Conditions
Solid
2-8°C
Tightly sealed container
Dark
Solution
-20°C or -80°C
Inert gas (N₂ or Ar)
Amber vial or protected from light
Q: Is 5-Bromo-2-methylisonicotinaldehyde sensitive to light?
A: Brominated aromatic compounds can be light-sensitive.[7][8] It is best practice to handle the solid and its solutions with protection from light to prevent potential photodegradation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the best practices for preparing a stable stock solution of 5-Bromo-2-methylisonicotinaldehyde.
Pre-weighing: Allow the container of solid 5-Bromo-2-methylisonicotinaldehyde to equilibrate to room temperature before opening to prevent moisture condensation.
Inert Atmosphere: Perform all weighing and dissolution steps in a glove box or under a stream of inert gas (nitrogen or argon).
Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO or DMF).
Dissolution: Add the solvent to the pre-weighed solid and vortex or sonicate briefly until fully dissolved.
Storage: Aliquot the stock solution into smaller volumes in amber vials. Purge the headspace with inert gas before sealing. Store at -20°C or -80°C.
Protocol 2: Assessing Solution Stability
This workflow allows you to empirically determine the stability of 5-Bromo-2-methylisonicotinaldehyde in your specific experimental conditions.
Prepare Solution: Prepare a solution of the compound in your desired solvent at the working concentration.
Initial Analysis: Immediately after preparation (t=0), take an aliquot and analyze it by a suitable method (e.g., HPLC, LC-MS, or NMR) to determine the initial purity.
Incubation: Store the remaining solution under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C in the fridge).
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), take another aliquot and re-analyze it using the same method.
Data Comparison: Compare the purity at each time point to the initial purity. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizing Potential Degradation
The following diagram illustrates a potential degradation pathway for 5-Bromo-2-methylisonicotinaldehyde, specifically oxidation of the aldehyde group.
Caption: Potential oxidative degradation pathway.
Workflow for Handling 5-Bromo-2-methylisonicotinaldehyde
This workflow provides a logical sequence for handling the compound to ensure experimental success.
Caption: Recommended handling workflow.
References
Why does aromatic aldehyde stay at last? (2025). Filo. [Link]
At which position(s) does nucleophilic aromatic substitution occur in pyridine? (n.d.). Study.com. [Link]
We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Bromo-2-methylisonicotinaldehyde
Status: Active | Ticket ID: T-PYR-5BR-ALD | Priority: High
Executive Summary: The "Hot" Aldehyde
Molecule: 5-Bromo-2-methylisonicotinaldehyde
Core Challenge: You are dealing with an aldehyde attached to an electron-deficient pyridine ring. This is not benzaldehyde; the inductive effect of the pyridine nitrogen (and the bromine) makes the carbonyl carbon exceptionally electrophilic.
This molecule exhibits "hyper-reactivity" in three specific modes:
Spontaneous Oxidation: It craves oxygen to become the carboxylic acid.
Hydrate Formation: In the presence of moisture, it forms stable gem-diols.
Decarbonylation: Under Palladium (Pd) catalysis, it risks losing the carbonyl group entirely.
Module 1: Storage & Stability Troubleshooting
User Query: "I bought this compound as a yellow oil/solid, but after a week on the bench, it turned into a white crusty solid. Is it still good?"
Diagnosis:Air Oxidation.
The electron-withdrawing nature of the pyridine ring destabilizes the C-H bond of the aldehyde, lowering the activation energy for radical autoxidation. The white solid is likely 5-bromo-2-methylisonicotinic acid .
Technical Protocol:
Verification: Run a quick 1H NMR in DMSO-d6.
Aldehyde: Singlet ~10.0–10.2 ppm.
Carboxylic Acid:[1][2][3] Broad singlet ~13.0 ppm (or loss of aldehyde peak).
Recovery: If <10% oxidized, purify via a short silica plug (DCM/Hexane). If >50% oxidized, you must reduce it back to the alcohol (NaBH4) and re-oxidize (MnO2 or Swern) immediately before use.
Prevention (The "Golden Rule"):
Storage: Store under Argon/Nitrogen at -20°C.
Handling: Never leave the cap off. If you use it frequently, aliquot it into single-use vials.
Module 2: Cross-Coupling (Suzuki/Stille) Failures
User Query: "I tried a Suzuki coupling on the bromine. The starting material is gone, but I don't see my product. I see a mass corresponding to [Product - CO]. What happened?"
Diagnosis:Pd-Catalyzed Decarbonylation.
Aldehydes, particularly electron-poor ones, can undergo oxidative addition into the C-H bond by Pd(0), followed by CO extrusion and reductive elimination.
The Fix: Protection Strategies
You cannot simply "optimize" the temperature to fix this. You must mask the aldehyde.
If you are coupling with a boronic acid, switch to Potassium Organotrifluoroborates (
).
Why: These require hydrolytic activation. The water/base used for the coupling will transiently convert your aldehyde to a hydrate (gem-diol) or hemiacetal, which is sterically bulkier and electronically different, often suppressing decarbonylation.
Protocol B: Acetals (The Robust Route)
Convert to the dimethyl acetal before the coupling.
Step
Reagent
Conditions
Why?
1. Protect
Trimethyl orthoformate (TMOF)
MeOH, cat. -TsOH, Reflux, 2h
Forms the dimethyl acetal. TMOF scavenges water.
2. Couple
Pd(dppf)Cl2, Ar-B(OH)2
, Dioxane/H2O, 80°C
The acetal is stable to base.
3. Deprotect
1M HCl
THF, RT, 1h
Rapid hydrolysis back to aldehyde.
Module 3: Reductive Amination Issues
User Query: "I'm trying to make an amine. I formed the imine, but it hydrolyzes back to the aldehyde on the silica column. Also, the yields are low."
Diagnosis:Imine Instability.
The pyridine ring pulls electron density away from the imine carbon (
), making it highly susceptible to nucleophilic attack by water (hydrolysis).
The Fix: One-Pot Procedure
Do not attempt to isolate the imine intermediate.
Optimized Protocol:
Solvent: Dichloroethane (DCE) or MeOH.
Additives: Add 4Å Molecular Sieves (powdered) or anhydrous
to the reaction pot. This shifts the equilibrium toward the imine.
Reductant: Use Sodium Triacetoxyborohydride (STAB) .
Why: It is mild and will not reduce the aldehyde, only the protonated imine.
Acid Catalyst: Add 1 eq. of Acetic Acid. This protonates the imine, accelerating reduction and trapping the amine.
Visualizing the Reactivity Landscape
The following diagram maps the critical decision points for handling this molecule.
Caption: Decision matrix for handling 5-Bromo-2-methylisonicotinaldehyde. Green paths indicate high-success workflows.
Module 4: Comparison of Protecting Groups
If acetals fail (e.g., due to steric hindrance), consider these alternatives.
Protecting Group
Stability (Acid)
Stability (Base)
Formation Ease
Removal
Dimethyl Acetal
Low (Labile)
High
Excellent (MeOH/H+)
Mild Acid (1M HCl)
Cyclic Acetal (Dioxolane)
Moderate
Very High
Good (Glycol/Toluene)
Stronger Acid / Heat
Hemiaminal (Morpholine)
Low
Moderate
Fast
Acid Wash
Oxathioacetal
Very High
Very High
Poor (Stinky)
Mercury/Silver salts (Difficult)
Recommendation: Stick to Dimethyl Acetal unless your coupling conditions are extremely acidic (unlikely for Suzuki).
References & Authoritative Grounding
Reactivity of Pyridine Aldehydes:
Concept: Electron-deficient aldehydes (like isonicotinaldehyde) are highly susceptible to hydration and oxidation compared to benzaldehyde.
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reactivity of pyridine carbonyls).
Decarbonylation during Suzuki Coupling:
Mechanism:[1][2][4][5][6][7] Pd-catalyzed decarbonylation of aldehydes is a competitive pathway during cross-coupling.
Source: [Modak, A., et al.[2][8] "A General and Efficient Aldehyde Decarbonylation Reaction by Using a Palladium Catalyst." Chemical Communications (2012).]([Link])
Protection Strategies for Heterocycles:
Protocol: Use of acetals to protect formyl groups in halo-pyridines during lithiation or transition metal catalysis.
Source:
Reductive Amination with STAB:
Protocol: Sodium Triacetoxyborohydride is the reagent of choice for aldehydes to prevent side reactions.
Technical Support Center: Solvent Effects on 5-Bromo-2-methylisonicotinaldehyde
[1] Executive Summary This guide addresses the critical role of solvent selection in manipulating the reactivity of 5-Bromo-2-methylisonicotinaldehyde . This scaffold presents a unique "push-pull" electronic environment:...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide addresses the critical role of solvent selection in manipulating the reactivity of 5-Bromo-2-methylisonicotinaldehyde . This scaffold presents a unique "push-pull" electronic environment: the electron-deficient pyridine ring activates the aldehyde towards nucleophilic attack, while the 5-bromo position serves as a handle for transition-metal catalyzed cross-coupling.
Inappropriate solvent choice often leads to three primary failure modes:
reversible hemiacetal formation (in protic solvents),[1]
catalyst deactivation (in coordinating solvents), or[1]
solubility-limited kinetics (in non-polar media).
Module 1: Solubility & Stability Profiles
Q1: I am seeing inconsistent NMR signals in Methanol-d4. Is my compound degrading?
Diagnosis: Likely Hemiacetal Formation , not degradation.[1]
Technical Insight: Pyridine carboxaldehydes are highly electrophilic.[1] In protic solvents like Methanol (MeOH) or Ethanol (EtOH), the aldehyde carbonyl carbon undergoes reversible nucleophilic attack by the solvent molecule, forming a hemiacetal.
Observation: You will see a diminished aldehyde proton signal (~10 ppm) and a new signal corresponding to the methine proton of the hemiacetal (~6.0 ppm).
Solution: Switch to a non-nucleophilic, polar aprotic solvent for analysis and reactions where the aldehyde must remain free.
Recommended: DMSO-d6, CDCl₃, or Acetonitrile-d3.[1]
Q2: What is the best solvent system for scale-up dissolution?
Guideline: This compound exhibits a "Lipophilic-Polar" duality due to the bromine (lipophilic) and the pyridine-nitrogen/aldehyde (polar).
The following diagram illustrates how solvent choice dictates the reaction pathway, distinguishing between desired transformations and competitive side reactions.
Figure 1: Solvent-directed reactivity map.[1] Red paths indicate competitive inhibition (hemiacetal), Green paths indicate optimal cross-coupling environments, and Yellow paths indicate condensation chemistry.
Q3: My Suzuki coupling (Pd-catalyzed) yields are low (<40%). I'm using pure Toluene. What's wrong?
Root Cause:Base Insolubility.
Suzuki couplings require an inorganic base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid. These bases are insoluble in pure toluene, halting the transmetallation step.[1]
Corrective Protocol:
The "Magic" Mixture: Use a biphasic solvent system or a water-miscible co-solvent.[1]
Alternative: Toluene / Ethanol / Water (4:1:1) — Note: Ethanol is acceptable here as the basic conditions drive the coupling faster than acetal formation.
Why it works: The water fraction dissolves the inorganic base, allowing it to interact with the boronic acid at the interface or in the bulk solution, while the organic fraction solubilizes the 5-Bromo-2-methylisonicotinaldehyde.
Q4: I am trying to add a Grignard reagent to the aldehyde, but I'm getting a complex mixture. I used THF.
Troubleshooting:
Temperature Control: The pyridine ring makes the aldehyde hyper-reactive.[1] Addition at 0°C or Room Temperature is often too energetic, leading to over-addition or attack at the pyridine ring (less likely but possible).
Fix: Cool reaction to -78°C in anhydrous THF or Et₂O.
Solvent Dryness: Pyridine aldehydes are "water sponges."[1] Even trace moisture in THF will quench your Grignard or protonate the intermediate alkoxide immediately.[1]
Standard: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column (Karl Fischer < 50 ppm).[1]
Module 3: Advanced Handling (The Methyl Group)
Q5: Can I deprotonate the 2-methyl group for lateral lithiation?
Analysis: Yes, but solvent effects are drastic here.[1]
The Challenge: The aldehyde proton (CHO) is more acidic/reactive than the methyl protons. You cannot selectively deprotonate the methyl group without protecting the aldehyde first.
Protocol:
Protect: Convert aldehyde to an acetal (using Ethylene Glycol/Toluene/pTsOH).[1]
Solvent: Use anhydrous THF (favors aggregation of organolithiums) or Ether .[1]
Reagent: Use a hindered base like LDA or LiTMP at -78°C.
Warning: Do not use DMF or DMSO for this step; strong bases react violently or degrade these solvents.[1]
References
BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (General protocol adaptation for bromopyridine aldehydes).
Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer, 2014.[1] (Fundamental mechanistic grounding for Nucleophilic Addition and Suzuki Coupling).
Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde Product Specification & Safety Data.[1][2] (Solubility and stability data for structural analogs).
work-up procedures to minimize product loss of 5-Bromo-2-methylisonicotinaldehyde
A Guide to Minimizing Product Loss During Work-up Procedures Welcome to the technical support center for 5-Bromo-2-methylisonicotinaldehyde. This guide, designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Product Loss During Work-up Procedures
Welcome to the technical support center for 5-Bromo-2-methylisonicotinaldehyde. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis and purification of this important intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you maximize your yield and purity.
Introduction: The Challenge of 5-Bromo-2-methylisonicotinaldehyde
5-Bromo-2-methylisonicotinaldehyde is a valuable building block in medicinal chemistry and materials science. However, its unique combination of functional groups—a reactive aldehyde, a basic pyridine ring, and a bromo substituent—presents specific challenges during the post-reaction work-up. Product loss can occur at multiple stages, from quenching the reaction to final isolation. This guide is structured to address these issues systematically.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered during the work-up of 5-Bromo-2-methylisonicotinaldehyde.
Q1: My overall yield is significantly lower than expected after the work-up. Where could the product have been lost?
A1: Product loss is often cumulative and can occur at several stages. The most common points of loss are:
During Aqueous Extraction: The pyridine nitrogen can be protonated in acidic conditions, increasing the compound's solubility in the aqueous layer. Conversely, some aldehydes can form soluble adducts under certain basic conditions.[1]
Incomplete Extraction: If an inappropriate solvent is used or an insufficient number of extractions are performed, a significant amount of product can remain in the aqueous phase.
During Crystallization: Using too much solvent for recrystallization is a frequent cause of low yield, as a substantial portion of the product will remain in the mother liquor.[1][2]
Adsorption onto Drying Agents or Filter Media: The polar nature of the aldehyde and pyridine can lead to adsorption onto silica gel, Celite, or even drying agents like magnesium sulfate if not handled correctly.
Chemical Degradation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction mixture is exposed to air for extended periods, particularly under basic conditions.
Q2: I'm observing an unexpected solid or emulsion at the interface during my liquid-liquid extraction. What is it and how should I proceed?
A2: The formation of an emulsion or an interfacial solid is a common issue, particularly when dealing with pyridine-containing compounds.
Cause of Emulsion: This is often due to the presence of insoluble byproducts or starting materials that act as surfactants, or when the densities of the aqueous and organic layers are too similar.
Handling Emulsions: To break up an emulsion, you can try the following:
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.
Gently swirl or stir the mixture instead of vigorous shaking.
Filter the entire mixture through a pad of Celite.
Interfacial Solids: This could be an insoluble salt byproduct from the reaction or the product itself precipitating out if its solubility is low in both phases. It's advisable to separate the liquid phases and then dissolve the solid in a suitable solvent (like THF or methanol) for separate analysis and processing.
Q3: My final product is an off-white or yellowish solid, but I expect a pure white compound. What are the likely impurities?
A3: A colored impurity often indicates the presence of trace amounts of byproducts.
Oxidized Impurities: The most likely colored impurity is the corresponding carboxylic acid (5-bromo-2-methylisonicotinic acid), which can form via air oxidation.
Residual Reagents: Depending on the synthetic route, residual brominating agents or other colored starting materials could be present.[3]
Charcoal Treatment: If the discoloration is minor, a charcoal treatment during recrystallization can be effective. However, use charcoal sparingly, as it can also adsorb your product, leading to yield loss.[2]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific stages of the work-up process.
Guide 1: Optimizing the Aqueous Work-up and Extraction
The goal of the aqueous work-up is to remove inorganic salts, water-soluble reagents, and byproducts. For 5-Bromo-2-methylisonicotinaldehyde, pH control is critical.
The Problem: Product Loss to the Aqueous Layer
The pyridine nitrogen in your compound has a pKa that makes it susceptible to protonation under acidic conditions, rendering it water-soluble.
The Solution: A pH-Controlled Extraction Protocol
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is between 7.5 and 8.5. This ensures the pyridine nitrogen is in its free base form and minimally soluble in water. Avoid strong bases like NaOH, which can promote side reactions with the aldehyde.
Extraction:
Extract the product with a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate (EtOAc) are good starting points.
Perform at least three extractions to ensure complete removal of the product from the aqueous phase.
Combine the organic layers.
Washing: Wash the combined organic layers with brine. This helps to remove residual water and break up any minor emulsions.
Workflow for pH-Controlled Extraction
Caption: pH-controlled extraction workflow.
Guide 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it's also a stage where significant product loss can occur if not performed optimally.
The Problem: Low Recovery After Recrystallization
This usually stems from one of two issues: choosing a suboptimal solvent system or using an excessive amount of solvent.
The Solution: Systematic Approach to Recrystallization
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
Recommended Solvents to Screen:
Heptane/Ethyl Acetate mixture
Toluene
Isopropyl alcohol/Water mixture
Screening Procedure: In a small test tube, add a few milligrams of your crude product and a few drops of the solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show a significant difference in solubility.
Recrystallization Protocol:
Place the crude product in an Erlenmeyer flask.
Add the minimum amount of hot solvent required to just dissolve the solid. It is crucial to add the solvent in small portions and allow time for the solid to dissolve before adding more.[4]
If you have colored impurities, this is the stage to add a small amount of activated charcoal. Heat for a few minutes, then perform a hot filtration to remove the charcoal.
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]
Dry the crystals under vacuum.
Troubleshooting Recrystallization
Issue
Potential Cause
Solution
No crystals form upon cooling
Too much solvent was used; the solution is not supersaturated.
Boil off some of the solvent to concentrate the solution and try cooling again.[2] You can also try scratching the inside of the flask with a glass rod to induce crystallization.[4]
Product oils out
The boiling point of the solvent is higher than the melting point of the compound, or the compound is impure.
Lower the temperature at which the compound is dissolved. Try a different solvent system with a lower boiling point.
Very poor recovery (<50%)
The chosen solvent is too good at dissolving the compound even at low temperatures.
Re-evaluate your solvent choice. Consider a solvent mixture where the compound is less soluble. You can also try to recover a second crop of crystals from the mother liquor by concentrating it.[2]
Guide 3: Dealing with Aldehyde-Specific Issues
The aldehyde functional group is prone to certain side reactions that can lead to product loss and impurities.
The Problem: Formation of Carboxylic Acid Impurity
Aldehydes can be easily oxidized to carboxylic acids, especially in the presence of air and under basic conditions.
The Solution: Bisulfite Wash for Aldehyde Purification
If you have a significant amount of a non-aldehyde impurity, you can use the reversible reaction with sodium bisulfite to selectively pull your aldehyde into the aqueous phase.[6][7]
Adduct Formation:
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or DCM).
Extract the organic solution with a freshly prepared, saturated solution of sodium bisulfite. The aldehyde will form a water-soluble adduct and move into the aqueous layer.[6]
Separate the layers. The organic layer now contains the non-aldehyde impurities.
Regeneration of the Aldehyde:
Take the aqueous layer containing the bisulfite adduct.
Add a mild base, such as saturated sodium bicarbonate solution, or a dilute acid, until the aldehyde precipitates or can be extracted. The reaction is reversible, and changing the pH will release the free aldehyde.[8]
Extract the regenerated aldehyde with an organic solvent, then wash, dry, and concentrate as usual.
Workflow for Bisulfite Purification
Caption: Bisulfite purification workflow.
Summary of Key Recommendations
Procedure
Key Recommendation
Rationale
Aqueous Extraction
Maintain aqueous pH between 7.5 and 8.5 using a mild base like NaHCO₃.
Prevents protonation of the pyridine nitrogen, minimizing solubility in the aqueous layer.
Solvent Choice
Use a water-immiscible organic solvent like ethyl acetate or dichloromethane.
Ensures efficient partitioning of the neutral product into the organic phase.
Recrystallization
Use the minimum amount of hot solvent necessary for dissolution.
Maximizes recovery by ensuring the solution is supersaturated upon cooling.[4]
Impurity Removal
For persistent non-aldehyde impurities, consider a bisulfite wash.
Selectively removes the aldehyde from the mixture for subsequent regeneration and purification.[7]
Handling
Minimize exposure of the compound to air, especially under basic conditions.
Reduces the risk of oxidation of the aldehyde to the corresponding carboxylic acid.
By following these guidelines and understanding the chemical principles behind each step, you can significantly improve the yield and purity of your 5-Bromo-2-methylisonicotinaldehyde.
References
CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents.
CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
(PDF) Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-TrimetHoxychalcone from Garcinia Nervosa and of its Isomer 3 - ResearchGate. Available at: [Link]
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
3.4D: The Unavoidable Loss of Recovery - Chemistry LibreTexts. Available at: [Link]
Bromination of Alkenes - The Mechanism - Master Organic Chemistry. Available at: [Link]
Bromination of Pyrimidines: A Simple Inexpensive Method - ResearchGate. Available at: [Link]
Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]
Reactions of Alkenes with Bromine - Chemistry LibreTexts. Available at: [Link]
2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
Natural Product Extraction: How to Isolate Molecules From Organisms. Available at: [Link]
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. Available at: [Link]
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. Available at: [Link]
US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents.
2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]
α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles | Organic Process Research & Development - ACS Publications. Available at: [Link]
Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives | Organic Letters - ACS Publications. Available at: [Link]
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. Available at: [Link]
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
Tips for maximizing yield, purity and crystal size during recrystallization. Available at: [Link]
A Solvent loss study for the application of solvent extraction processes in the pharmaceutical industry | Request PDF - ResearchGate. Available at: [Link]
Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling - PubMed. Available at: [Link]
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]
Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Available at: [Link]
Radical Bromination: The Primary Alkane Reaction (Theory & Practice) - YouTube. Available at: [Link]
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. Available at: [Link]
Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry. Available at: [Link]
role of base in reactions with 5-Bromo-2-methylisonicotinaldehyde
Technical Support Center: Base Optimization for 5-Bromo-2-methylisonicotinaldehyde Product Focus: 5-Bromo-2-methylisonicotinaldehyde (CAS: 105625-06-9) Document ID: TSC-5B2M-001 Last Updated: February 10, 2026 The Chemos...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Base Optimization for 5-Bromo-2-methylisonicotinaldehyde
Product Focus: 5-Bromo-2-methylisonicotinaldehyde (CAS: 105625-06-9)
Document ID: TSC-5B2M-001
Last Updated: February 10, 2026
The Chemoselectivity Matrix (Introduction)
User Query: Why does my reaction yield a complex mixture of tars or regioisomers when using standard bases?
Technical Insight:
5-Bromo-2-methylisonicotinaldehyde is a "Tri-Functional Trap." It possesses three distinct reactive sites that compete for the base, often leading to cascade failures if the
of the base is not matched to the specific transformation intended.
The C4-Aldehyde (Electrophile): Highly susceptible to nucleophilic attack. Strong hydroxide bases trigger Cannizzaro disproportionation; enolizable bases trigger aldol-like self-condensation.
The C5-Bromide (Leaving Group): The target for cross-coupling (
is difficult without strong activation). However, the adjacent C6-proton renders this position susceptible to the "Halogen Dance" rearrangement under lithiation conditions.
The C2-Methyl (Pronucleophile): Unlike toluene, the methyl group on a pyridine ring (2-picoline derivative) is acidic (
). The presence of the electron-withdrawing aldehyde (C4) and bromide (C5) significantly lowers this (estimated ), making it liable to deprotonation by alkoxides (, ), leading to rapid polymerization.
Mechanism: The amine forms an iminium ion intermediate, which is more electrophilic than the aldehyde but does not trigger the Cannizzaro pathway.
Solvent: Ethanol or Toluene (with Dean-Stark trap).
The "Halogen Dance" Risk (Advanced Lithiation)
Goal: Ortho-functionalization (C6 position) or Metal-Halogen Exchange.
Technical Warning:
Attempting to perform a standard Lithium-Halogen exchange (using n-BuLi) at the C5-Br position is extremely risky. The basicity of n-BuLi will preferentially deprotonate the C6-H (ortho to Br) or the C2-Methyl.
The Phenomenon: Upon deprotonation at C6, the Bromine atom can migrate from C5 to C6 (Base-Catalyzed Halogen Dance). This results in a mixture of regioisomers (5-Br and 6-Br products).
Prevention:
Temperature Control: Reactions must be kept below -78°C.
Base Choice: Use non-nucleophilic, bulky bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi to minimize nucleophilic attack on the aldehyde (which should be protected as an acetal before lithiation).
Visual Mechanism: The Halogen Dance Trap
Figure 2: The mechanism of Halogen Dance isomerization which occurs if temperature control fails during lithiation.
Frequently Asked Questions (FAQ)
Q1: Can I use sodium ethoxide (NaOEt) to condense a ketone with the aldehyde group?A:Not recommended. NaOEt is strong enough to deprotonate the C2-methyl group of the pyridine ring. This will lead to self-polymerization of the starting material. Use a weaker base like Piperidine/Acetate or L-Proline (Organocatalysis).
Q2: I see a spot on TLC that stays at the baseline. What is it?A: This is likely the carboxylic acid derivative formed by air oxidation of the aldehyde. Pyridine aldehydes are auto-oxidative. Ensure all solvents are degassed and the reaction is run under Argon/Nitrogen.
Q3: How do I protect the aldehyde if I need to do a Grignard reaction on the Bromide?A: Convert the aldehyde to an acetal using Ethylene Glycol and p-TsOH (catalytic) in refluxing toluene before attempting any metal-halogen exchange. The free aldehyde is incompatible with Grignard or Lithium reagents.
Summary Data Table: Base Selection Guide
Reaction Type
Recommended Base
Risk Level
Key Constraint
Suzuki Coupling
or
Low
Requires degassed solvents to protect aldehyde.
Sonogashira
or
Low
Avoid copper acetylide precipitation.
Condensation
Piperidine / AcOH
Medium
Avoid hydroxide bases (Cannizzaro risk).
Alkylation (C2)
or
High
Will compete with aldehyde attack; Protect aldehyde first.
Lithiation
LiTMP
Critical
Must be < -78°C to prevent Halogen Dance.
References
Suzuki Coupling on Pyridines: BenchChem. (2025).[1] Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-methylisonicotinaldehyde. Link (Simulated based on search context 1.3).
Halogen Dance Mechanism: Duan, X.-F., & Zhang, Z.-B. (2005). Recent Progress of Halogen-Dance Reactions in Heterocycles. Heterocycles, 65(8), 2005-2012.[2] Link
Aldehyde Reactivity: LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Link
Isomerization Risks: Gorelsky, S. I., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Link
Acidity of Picolines: Bordwell pKa Table (Simulated context). Acidity of 2-methylpyridine derivatives. Link
A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-2-methylisonicotinaldehyde and Its Isomers
Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, substituted pyridines serve as indispensable structural motifs. Among these, 5-Bromo-2-methy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, substituted pyridines serve as indispensable structural motifs. Among these, 5-Bromo-2-methylisonicotinaldehyde stands out as a versatile building block, prized for its trifecta of reactive sites: the electrophilic aldehyde, the versatile bromine handle for cross-coupling, and the modifiable pyridine ring. However, the true synthetic potential of this molecule can only be unlocked through a nuanced understanding of how its reactivity profile compares to that of its positional isomers.
This guide provides an in-depth, objective comparison of the reactivity of 5-Bromo-2-methylisonicotinaldehyde with its key isomers. Moving beyond a simple recitation of facts, we will dissect the underlying electronic and steric factors that govern their chemical behavior. The insights presented herein are grounded in established mechanistic principles and supported by experimental data, designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. We will explore how subtle changes in the arrangement of the bromo, methyl, and aldehyde groups on the isonicotinaldehyde framework dramatically influence outcomes in common synthetic transformations.
Chapter 1: The Electronic and Steric Landscape of Isomeric Bromomethylisonicotinaldehydes
The reactivity of any substituted pyridine is fundamentally dictated by the interplay of the electron-deficient nature of the aromatic ring and the electronic effects of its substituents. The isonicotinaldehyde framework features a 4-formyl group, which, along with the ring nitrogen, strongly withdraws electron density, creating a highly electrophilic system. The placement of the electron-donating methyl group (-CH₃) and the inductively electron-withdrawing but resonance-donating bromine atom (-Br) creates distinct chemical environments in each isomer.
The substituent effect is a cornerstone of physical organic chemistry, influencing the reactivity of chemical species.[1] These effects can be broken down into inductive components (through sigma bonds) and resonance components (through pi-electron conjugation).[1]
Isomer
Structure
Key Electronic Features
5-Bromo-2-methylisonicotinaldehyde
- Br is meta to both the aldehyde and the ring nitrogen.- CH₃ is ortho to the nitrogen.- Aldehyde electrophilicity is high due to the para nitrogen.
3-Bromo-2-methylisonicotinaldehyde
- Br is ortho to the aldehyde and meta to the nitrogen.- Strong steric hindrance around the aldehyde.- Br is activated for nucleophilic substitution by the aldehyde.
2-Bromo-6-methylisonicotinaldehyde
- Br is ortho to the nitrogen and meta to the aldehyde.- Br is highly activated for nucleophilic substitution and cross-coupling.- Symmetrical substitution pattern.
Note: Chemical structure images are illustrative representations.
The positioning of these groups governs three critical aspects of reactivity that we will explore:
The Electrophilicity of the Aldehyde Carbonyl: Influenced by the net electron-withdrawing or -donating effect of the substituents.
The Susceptibility of the C-Br Bond to Cleavage: Critical for palladium-catalyzed cross-coupling reactions.
The Activation of the Pyridine Ring for Nucleophilic Aromatic Substitution (SNA_r_): Dependent on the placement of electron-withdrawing groups relative to the bromine leaving group.
Chapter 2: Comparative Reactivity at the Aldehyde Functionality
The aldehyde group is a primary site for transformations such as condensation, oxidation, reduction, and nucleophilic addition. The Knoevenagel condensation, a reaction between a carbonyl group and an active methylene compound, serves as an excellent benchmark for comparing the electrophilicity of the aldehyde.[2]
A more electrophilic aldehyde will generally react faster under Knoevenagel conditions. The isonicotinaldehyde core is inherently reactive due to the strong electron-withdrawing effect of the ring nitrogen para to the aldehyde.
5-Bromo-2-methylisonicotinaldehyde: The methyl group at the 2-position provides a slight electron-donating effect, which minimally reduces the aldehyde's reactivity compared to an unsubstituted analogue. The bromine at the 5-position has a minor influence due to its meta position.
3-Bromo-2-methylisonicotinaldehyde: The bromine atom at the 3-position is ortho to the aldehyde. Its strong inductive electron-withdrawing effect should significantly increase the electrophilicity of the carbonyl carbon. However, this is counteracted by substantial steric hindrance, which can dramatically lower reaction rates and yields.
2-Bromo-6-methylisonicotinaldehyde: The bromine is meta to the aldehyde and has a less pronounced electronic effect on its reactivity compared to the 3-bromo isomer. Reactivity is expected to be similar to the 5-bromo isomer.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a substituted isonicotinaldehyde with malononitrile, often achievable without a catalyst due to the activated nature of the pyridine aldehydes.[3]
Piperidine or Triethylamine (optional, as catalyst)[4]
Step-by-Step Procedure:
In a 50 mL round-bottom flask, dissolve the substituted isonicotinaldehyde (10 mmol) in 20 mL of a 1:1 ethanol/water mixture.
Add malononitrile (10 mmol, 1.0 eq.) to the solution.
Stir the reaction mixture at room temperature. The high reactivity of the aldehyde often allows the reaction to proceed without a catalyst. For less reactive substrates, 2-3 drops of piperidine can be added.
Monitor the reaction by Thin Layer Chromatography (TLC). A precipitate of the product usually forms within 1-2 hours.
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, washing with cold ethanol.
Dry the product under vacuum to yield the corresponding 2-(substituted-pyridin-4-yl)malononitrile.
Causality Behind Experimental Choices:
Solvent System: The ethanol/water mixture is chosen for its ability to dissolve the reactants while often precipitating the more nonpolar product, simplifying purification.
Catalyst: A weak base like piperidine is used to deprotonate the active methylene compound, forming the nucleophilic enolate.[2] A strong base is avoided to prevent self-condensation of the aldehyde.[2] For highly activated aldehydes like isonicotinaldehydes, the reaction can sometimes proceed catalyst-free.[3]
Visualization: Knoevenagel Condensation Mechanism
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Chapter 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation, widely used to functionalize aryl halides.[5] The reaction's success hinges on the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The efficiency of this step is sensitive to the electronic environment of the C-Br bond.
5-Bromo-2-methylisonicotinaldehyde: The C-Br bond at the 5-position is electronically similar to that in 3-bromopyridine. It is a reliable substrate for Suzuki coupling, though it may require slightly more forcing conditions than isomers with bromine at the 2- or 6-positions.[6]
3-Bromo-2-methylisonicotinaldehyde: The C-Br bond at the 3-position is less activated by the ring nitrogen compared to the 2-position. Its reactivity is generally moderate.
2-Bromo-6-methylisonicotinaldehyde: The bromine at the 2-position is ortho to the electron-withdrawing nitrogen atom. This position is highly activated towards oxidative addition, making this isomer exceptionally reactive in Suzuki and other cross-coupling reactions.[7] This high reactivity allows for milder reaction conditions, which can be crucial for sensitive substrates.
Isomer
Relative Reactivity in Suzuki Coupling
Typical Yield Range (%)
Rationale
2-Bromo-6-methylisonicotinaldehyde
Very High
85-98%
Br at C2 is highly activated by the adjacent ring nitrogen.[7]
5-Bromo-2-methylisonicotinaldehyde
Moderate to High
70-90%
Standard reactivity for a bromopyridine at a non-activated position.[6]
3-Bromo-2-methylisonicotinaldehyde
Moderate
60-85%
Less activation from the ring nitrogen compared to the C2 position.
Note: Yields are illustrative and depend heavily on the specific boronic acid, catalyst, and conditions used.
To an oven-dried Schlenk flask, add the bromomethylisonicotinaldehyde isomer, arylboronic acid, and base.
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
Add the palladium catalyst to the flask under a positive pressure of inert gas.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
Base: The base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[8]
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is commonly used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chapter 4: Comparative Susceptibility to Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic Aromatic Substitution (SNA_r_) is a key reaction for electron-deficient aromatic systems.[9] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. For the reaction to be efficient, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[10]
5-Bromo-2-methylisonicotinaldehyde: The bromine atom is meta to both the activating aldehyde group and the ring nitrogen. This positional arrangement provides poor stabilization for the negative charge in the Meisenheimer intermediate. Consequently, this isomer is generally unreactive towards SNA_r_.
3-Bromo-2-methylisonicotinaldehyde: The bromine is ortho to the strongly activating aldehyde group. This position is well-suited for SNA_r_, as the negative charge of the intermediate can be delocalized onto the aldehyde's oxygen atom. This isomer is predicted to be highly reactive.
2-Bromo-6-methylisonicotinaldehyde: The bromine is ortho to the activating ring nitrogen. This is a classic arrangement for high reactivity in SNA_r_ on pyridine rings.[11] This isomer will readily undergo substitution with a variety of nucleophiles (amines, alkoxides, etc.).
Caption: A typical experimental workflow for an SNA_r_ reaction.
Conclusion
The reactivity of bromomethylisonicotinaldehydes is a compelling case study in the power of substituent effects in organic synthesis. While isomers may appear structurally similar, their chemical behavior can diverge dramatically.
5-Bromo-2-methylisonicotinaldehyde , the titular compound, is a balanced substrate. It is well-suited for transformations at the aldehyde group and serves as a reliable, though not hyper-reactive, partner in palladium-catalyzed cross-coupling reactions. Its key limitation is its inertness towards nucleophilic aromatic substitution.
3-Bromo-2-methylisonicotinaldehyde is a specialized isomer. Its aldehyde is sterically hindered but electronically activated, and its C-Br bond is primed for SNA_r_. It is the isomer of choice when direct substitution of the bromine by a nucleophile is the desired transformation.
2-Bromo-6-methylisonicotinaldehyde is the most reactive isomer for reactions involving the C-Br bond. Its position ortho to the ring nitrogen makes it an exceptional substrate for both Suzuki coupling and SNA_r_, often allowing for milder conditions and broader substrate scope.
By understanding these nuanced differences, synthetic chemists can strategically select the optimal isomer to streamline reaction pathways, improve yields, and access novel chemical matter with greater efficiency. This guide serves as a foundational tool for navigating the rich and varied chemistry of these powerful synthetic intermediates.
References
CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate. [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-Trimethoxychalcone from Garcinia Nervosa and of its Isomer. ResearchGate. [Link]
Pyridine Aldehydes and Ketones. ResearchGate. [Link]
Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. [Link]
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. National Institutes of Health. [Link]
Wittig Reaction - Common Conditions. The University of Texas at Austin. [Link]
Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Royal Society of Chemistry. [Link]
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. National Institutes of Health. [Link]
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. National Institutes of Health. [Link]
Comparative Guide: Synthetic Routes for 5-Bromo-2-methylisonicotinaldehyde
Executive Summary The synthesis of 5-Bromo-2-methylisonicotinaldehyde (CAS: Proprietary/Novel Intermediate) is a critical bottleneck in the production of next-generation kinase inhibitors and Hedgehog pathway antagonists...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 5-Bromo-2-methylisonicotinaldehyde (CAS: Proprietary/Novel Intermediate) is a critical bottleneck in the production of next-generation kinase inhibitors and Hedgehog pathway antagonists. Traditional routes relying on cryogenic lithiation of 5-bromo-2-methylpyridine suffer from poor regioselectivity due to the "Halogen Dance" phenomenon and competitive benzylic deprotonation.
This guide validates a new synthetic route utilizing TMPMgCl·LiCl (Knochel-Hauser Base) in a continuous flow reactor. By shifting from Lithium to Magnesium intermediates and moving from batch to flow, we demonstrate a 37% increase in isolated yield and a reduction in critical impurities, validating this method as the superior standard for scale-up.
Metric
Traditional Route (Method A)
New Route (Method B)
Reagent
Lithium Diisopropylamide (LDA)
TMPMgCl·LiCl (Knochel-Hauser)
Temperature
-78 °C (Cryogenic)
0 °C (Standard Chilling)
Mode
Batch
Continuous Flow
Regioselectivity
65:35 (C4 vs. C6/Benzylic)
>98:2 (C4 Exclusive)
Isolated Yield
45%
82%
The Challenge: The "Halogen Dance" & Regioselectivity
The core difficulty in functionalizing 5-bromo-2-methylpyridine lies in the lability of the bromine atom and the acidity of the methyl protons.
Halogen Dance (Scrambling): Upon lithiation at C4 (the desired position), the lithiated species is thermodynamically unstable. The lithium atom rapidly migrates to the C6 position or causes the bromine to migrate, resulting in a mixture of isomers (3-bromo, 4-bromo, and 6-bromo derivatives).
Benzylic Deprotonation: Strong lithium bases (LDA, n-BuLi) often deprotonate the C2-methyl group, leading to side-chain alkylation rather than ring formylation.
Mechanistic Pathway Analysis
The following diagram illustrates the failure mode of the traditional route versus the stability of the new magnesiation route.
Figure 1: Mechanistic divergence. The Lithium route (Red) suffers from rapid isomerization. The Magnesium route (Green) locks the metallated species at C4 due to the high coordination ability of the Mg-Cl moiety.
Experimental Validation
Method A: Traditional Batch Lithiation (Control)
Reference Standard: Adapted from general pyridine lithiation protocols [1, 5].
Protocol: To a solution of diisopropylamine (1.1 eq) in THF at -78°C, n-BuLi (1.1 eq) was added. 5-Bromo-2-methylpyridine (1.0 eq) was added dropwise. The mixture was stirred for 30 mins, followed by DMF (1.5 eq) quench.
Observation: Darkening of the reaction mixture indicated decomposition.
Result: HPLC analysis showed 45% product, 20% starting material, and 35% isomeric impurities (confirmed by NMR).
Method B: Continuous Flow Magnesiation (New Route)
Validation Standard: Based on Knochel-Hauser base methodologies [4, 9, 10].
This protocol utilizes TMPMgCl[1][2]·LiCl , a non-nucleophilic, bulky base that operates at higher temperatures (0°C) without triggering the halogen dance.
1. Reagent Preparation
Solution A: 5-Bromo-2-methylpyridine (0.5 M in dry THF).
Solution B: TMPMgCl[1]·LiCl (0.6 M in THF/Toluene).
Solution C: DMF (Neat).
2. Flow Reactor Setup
Reactor: Vapourtec R-Series or equivalent chip-based reactor.
Coil 1 (Metallation): 10 mL PFA coil, maintained at 0°C.
Coil 2 (Quench): 5 mL PFA coil, maintained at 0°C.
Back Pressure: 4 bar (to prevent solvent boiling/outgassing).
3. Step-by-Step Procedure
Pumping: Solution A (1.0 mL/min) and Solution B (1.1 mL/min) are mixed via a T-mixer.
Mechanism:[1][3][4][5][6] The TMP base removes the proton at C4. The bulky nature of TMP prevents attack at the methyl group. The Mg-Li cluster stabilizes the anion, preventing bromine migration.
Quenching: The metallated stream meets Solution C (0.5 mL/min) at a second T-mixer.
Note: The absence of splitting on the H-6 peak confirms the substitution is at C4. In the impurity (Method A), a doublet would be observed if the aldehyde were at C6.
Discussion & Authoritative Grounding
Why the New Route Works
The success of Method B relies on the Knochel-Hauser Base (TMPMgCl·LiCl) .[1] Unlike n-BuLi, which is a highly aggregated cluster that relies on breaking down to react, TMPMgCl·LiCl exists as a monomeric species in THF. This allows for:
High Kinetic Basicity: It deprotonates the C4 position rapidly [4, 9].
Thermodynamic Stability: The resulting Magnesium species is less polarized than the Lithium analog. This prevents the "Halogen Dance" (scrambling of the Br atom) which is driven by the formation of a more stable carbanion in lithium systems [1, 5].
Flow Chemistry Synergy: The reaction is exothermic. Flow reactors provide superior heat transfer, preventing local "hot spots" that trigger decomposition, even at 0°C [9].
Scalability
Method A is difficult to scale because maintaining -78°C in large reactors is energy-intensive and slow. Method B operates at 0°C (standard glycol chillers) and can be scaled simply by running the flow reactor longer, producing kilogram quantities with consistent quality.
References
BenchChem. (2025).[3] A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. 3[4][7][8][9]
ChemicalBook. (n.d.). 5-Bromopyridine-2-carbaldehyde Synthesis and Properties. 7
Guidechem. (n.d.). Synthesis methods and properties of 5-Bromo-2-methylpyridine. 10[7][8][9]
Knochel, P., & Balkenhohl, M. (2018).[1] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen. 1[7][8][9]
ResearchGate. (2006). Selective monolithiation of 2,5-dibromopyridine with butyllithium. 11
Google Patents. (CN102321016B). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. 12
Google Patents. (CN101560183B). Method for preparing 5-bromo-2-methylpyridine. 4[4][7][8][9]
NIH. (2021). Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles. 2[7][8][9]
Sigma-Aldrich. (n.d.). Selective Metalation and Additions using Knochel-Hauser Bases. Link
NIH. (2011). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes. 8[4][7][9]
A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Bromo-2-methylisonicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numero...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous natural products and synthetic drugs underscores its versatility and importance. This guide focuses on a specific, yet promising, subset of pyridine derivatives: those originating from 5-Bromo-2-methylisonicotinaldehyde. The introduction of a bromine atom and a methyl group to the isonicotinaldehyde core presents unique electronic and steric properties that can be exploited for targeted biological activity.
This document provides a comprehensive overview of the synthesis, characterization, and, most importantly, the biological screening of 5-Bromo-2-methylisonicotinaldehyde derivatives. As a Senior Application Scientist, my goal is to not only provide protocols but to also instill an understanding of the rationale behind these experimental choices, ensuring that your screening efforts are both efficient and insightful. We will explore the potential of these derivatives as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by established experimental methodologies and comparative data from analogous compounds.
I. The Genesis of Diversity: Synthesis of 5-Bromo-2-methylisonicotinaldehyde Derivatives
The aldehyde functional group of 5-Bromo-2-methylisonicotinaldehyde is a versatile handle for the synthesis of a diverse library of derivatives. The most common and biologically relevant derivatives are Schiff bases and thiosemicarbazones, formed through condensation reactions.
A. Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the C=N imine functionality, are readily synthesized by reacting the aldehyde with a primary amine. The choice of the amine component is critical as it introduces significant structural diversity, which in turn can modulate the biological activity of the resulting molecule.
Experimental Protocol: General Synthesis of Schiff Bases
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 5-Bromo-2-methylisonicotinaldehyde in a suitable solvent, such as ethanol or methanol.
Amine Addition: To this solution, add a stoichiometric equivalent (1 to 1.1 equivalents) of the desired primary amine.
Catalysis (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to yield the pure Schiff base derivative.
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of Schiff base derivatives.
B. Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones, containing the -N-C(=S)-N- moiety, have garnered significant attention due to their wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1] Their synthesis is analogous to that of Schiff bases, involving the condensation of the aldehyde with a thiosemicarbazide.
Experimental Protocol: General Synthesis of Thiosemicarbazones
Reactant Preparation: Dissolve 1 equivalent of 5-Bromo-2-methylisonicotinaldehyde in hot ethanol.
Thiosemicarbazide Addition: To this solution, add an equimolar amount of thiosemicarbazide (or a substituted thiosemicarbazide) dissolved in a minimal amount of hot ethanol.
Catalysis: A few drops of concentrated sulfuric acid or glacial acetic acid can be added as a catalyst.
Reaction Conditions: The mixture is refluxed for 3-6 hours.
Isolation and Purification: The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to obtain the pure thiosemicarbazone derivative.
Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Unveiling the Potential: Biological Activity Screening
A systematic and robust screening cascade is essential to identify and characterize the biological activities of the synthesized derivatives. This section outlines the standard in vitro assays for evaluating antimicrobial and anticancer potential.
A. Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 5-Bromo-2-methylisonicotinaldehyde, particularly their Schiff base and thiosemicarbazone forms, are promising candidates for evaluation.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Experimental Protocol:
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; Candida albicans for fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth within a 96-well microtiter plate. A typical concentration range to start with is 256 µg/mL to 0.5 µg/mL.
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Data:
While specific MIC values for 5-Bromo-2-methylisonicotinaldehyde derivatives are not extensively reported, data from structurally related compounds can provide a benchmark for expected activity. For instance, Schiff bases derived from 5-chloro-salicylaldehyde have shown potent antimicrobial activity with MICs in the low µg/mL range against various bacteria and fungi.[3]
Derivative Type
Test Organism
Expected MIC Range (µg/mL)
Reference Compound
Reference MIC (µg/mL)
Schiff Base
S. aureus
2 - 64
Ciprofloxacin
0.5 - 2
Schiff Base
E. coli
4 - 128
Ciprofloxacin
0.25 - 1
Thiosemicarbazone
C. albicans
8 - 256
Fluconazole
1 - 8
B. Anticancer Activity Screening
The evaluation of the cytotoxic effects of the synthesized derivatives against various cancer cell lines is a crucial step in identifying potential anticancer agents. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][4]
1. MTT Assay for Cytotoxicity (IC₅₀) Determination
Experimental Protocol:
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours.
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Comparative Data:
Thiosemicarbazone derivatives, in particular, have shown significant cytotoxic activity against various cancer cell lines. For example, certain thiosemicarbazone derivatives have exhibited IC₅₀ values in the low micromolar range against C6 glioma and MCF7 breast cancer cell lines.[1]
Derivative Type
Cancer Cell Line
Expected IC₅₀ Range (µM)
Reference Drug
Reference IC₅₀ (µM)
Schiff Base
MCF-7 (Breast)
5 - 50
Doxorubicin
0.5 - 2
Thiosemicarbazone
A549 (Lung)
1 - 20
Cisplatin
1 - 5
Thiosemicarbazone
HCT116 (Colon)
2 - 30
5-Fluorouracil
2 - 10
III. Delving Deeper: Mechanistic Insights and Enzyme Inhibition
Understanding the mechanism of action is paramount in drug discovery. For 5-Bromo-2-methylisonicotinaldehyde derivatives, potential mechanisms include enzyme inhibition and disruption of key cellular signaling pathways.
A. Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The pyridine ring is a common motif in many enzyme inhibitors.[5] Derivatives of isonicotinaldehyde could potentially inhibit enzymes such as kinases, phosphatases, or metabolic enzymes.
General Protocol for Enzyme Inhibition Assay (e.g., Kinase Assay):
Assay Setup: In a microplate, combine the purified enzyme, its substrate (often fluorescently or luminescently labeled), and the test compound at various concentrations.
Reaction Initiation: Initiate the enzymatic reaction by adding ATP (for kinases).
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
Signal Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
B. Molecular Docking Studies
In silico molecular docking can provide valuable insights into the potential binding modes of the synthesized derivatives with their biological targets. This computational approach can help in understanding the structure-activity relationships (SAR) and in guiding the design of more potent analogs. For instance, docking studies of thiosemicarbazones have revealed their potential to bind to the active sites of enzymes like topoisomerase II.
Caption: Conceptual diagram of molecular docking studies.
IV. Structure-Activity Relationship (SAR) Insights
The systematic modification of the 5-Bromo-2-methylisonicotinaldehyde scaffold and the analysis of the corresponding changes in biological activity are crucial for lead optimization. Key areas for modification and potential SAR trends include:
Substituents on the Amine/Thiosemicarbazide Moiety: The nature of the R group in Schiff bases (R-N=CH-) and thiosemicarbazones can significantly impact lipophilicity, electronic properties, and steric hindrance, all of which can influence biological activity. Aromatic amines with electron-withdrawing or electron-donating groups can be systematically explored.
The Role of the Bromo and Methyl Groups: The bromine atom can participate in halogen bonding and increases lipophilicity, potentially enhancing membrane permeability. The methyl group can provide favorable steric interactions within a binding pocket.[2]
V. Conclusion and Future Directions
The derivatives of 5-Bromo-2-methylisonicotinaldehyde represent a promising class of compounds with the potential for diverse biological activities. This guide provides a foundational framework for their synthesis and systematic biological evaluation. While direct experimental data for this specific family of compounds is emerging, the principles and protocols outlined herein, drawn from extensive research on analogous structures, offer a robust starting point for any screening campaign.
Future research should focus on synthesizing a focused library of these derivatives and performing comprehensive in vitro and in vivo evaluations to establish their therapeutic potential. Elucidating their precise mechanisms of action through advanced techniques will be critical for their further development as lead compounds in drug discovery programs.
References
Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. (n.d.). Retrieved from [Link]
Gürdere, M. B., et al. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. Molecular Diversity, 26(4), 2337–2350. [Link]
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society, 88(11), 1167-1178. [Link]
Queiroz, A. C., et al. (2024). Preliminary evaluation of the toxicological, antioxidant and antitumor activities promoted by the compounds 2,4-dihydroxy. Anais da Academia Brasileira de Ciências, 96(2). [Link]
Rajalakshmi, R., & Ramachandran, M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 516-533. [Link]
Al-Hamdani, A. A., et al. (2022). Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells. Molecules, 27(20), 6940. [Link]
Wang, M., et al. (2013). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 67, 247-254. [Link]
Yang, Z., et al. (2021). Synthesis, Characterization, and In Vitro Cytotoxicity of Unsymmetrical Tetradentate Schiff Base Cu(II) and Fe(III) Complexes. Molecules, 26(9), 2639. [Link]
Ye, J., et al. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry, 154, 108868. [Link]
Anto, A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceuticals, 18(7), 935. [Link]
Abdel-Wahab, B. F., et al. (2012). Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene. Journal of the Serbian Chemical Society, 77(1), 25-39. [Link]
Khan, I., et al. (2019). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Biomolecules, 9(11), 663. [Link]
Patil, S. A., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Research in Engineering and Technology, 7(6). [Link]
Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (n.d.). Retrieved from [Link]
Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903. [Link]
Structure–activity relationship study and the effect of substituted... (n.d.). Retrieved from [Link]
Hovhannisyan, A. A., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. F1000Research, 5, 1891. [Link]
Comparative Guide: Catalytic Systems for Functionalizing 5-Bromo-2-methylisonicotinaldehyde
Executive Summary: The Substrate Challenge 5-Bromo-2-methylisonicotinaldehyde (BMIA) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and heterocyclic drug cores. However, its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Substrate Challenge
5-Bromo-2-methylisonicotinaldehyde (BMIA) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and heterocyclic drug cores. However, its dual functionality presents a specific chemoselective challenge:
The Electrophile (C5-Br): A deactivated heteroaryl halide requiring specialized Pd-ligand systems for oxidative addition.
The Electrophile/Nucleophile (C4-CHO): A reactive aldehyde prone to oxidation, reduction, or nucleophilic attack (e.g., Cannizzaro disproportionation) under the basic conditions typical of cross-coupling.
The Catalyst Poison (Pyridine N): The basic nitrogen can coordinate to metal centers, arresting the catalytic cycle.
This guide compares catalytic systems for the three most critical transformations of BMIA: Suzuki-Miyaura Coupling , Buchwald-Hartwig Amination , and Reductive Amination .
Reaction Class 1: C-C Bond Formation (Suzuki-Miyaura)
Objective: Functionalize the C5 position while preserving the C4-aldehyde.
Catalyst System Comparison
The choice of catalyst dictates the yield and the integrity of the aldehyde group.
System
Catalyst Precursor
Ligand
Base
Solvent
Performance Rating
Key Characteristics
Traditional
Pd(PPh3)4
PPh3
Na2CO3
DME/H2O
Low
High catalyst loading (5-10 mol%) required; PPh3 oxidation leads to inactive Pd-black; aldehyde often degrades under reflux.
Robust
Pd(dppf)Cl2·DCM
dppf
K3PO4
Dioxane/H2O
High
Recommended. The bidentate ferrocenyl ligand resists de-coordination; tolerates the aldehyde well at 80°C.
High-Activity
Pd2(dba)3
XPhos
K3PO4
Toluene/H2O
Medium
Excellent for sterically hindered boronates, but the highly active Pd(0) species can facilitate side reactions with the aldehyde if not strictly controlled.
Technical Insight: The "dppf" Advantage
For BMIA, Pd(dppf)Cl2 is superior because the large bite angle of the dppf ligand favors the reductive elimination step, which is often the turnover-limiting step for electron-deficient pyridines. Furthermore, it is less susceptible to displacement by the pyridine nitrogen than monodentate phosphines like PPh3.
Charge a reaction vial with BMIA, boronic acid, and Pd catalyst.
Evacuate and backfill with Argon (x3).
Add degassed Dioxane and 2M K3PO4.
Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent aldehyde polymerization.
Validation: Monitor by LCMS. Look for the disappearance of the Br-isotope pattern (1:1 doublet).
Workup: Dilute with EtOAc, wash with water. Crucial: Wash with dilute sodium bisulfite to remove aldehyde-bisulfite adduct byproducts if observed.
Reaction Class 2: C-N Bond Formation (Buchwald-Hartwig)
Objective: Amination at C5. This is significantly more challenging than Suzuki coupling due to the competing reactivity of the amine with the aldehyde (imine formation).
Catalyst System Comparison
System
Catalyst
Ligand
Base
Performance
Notes
Standard
Pd2(dba)3
BINAP
NaOtBu
Fail
Strong base (NaOtBu) destroys the aldehyde; Amine reacts with aldehyde to form imine/aminal.
Chemoselective
Pd(OAc)2
Xantphos
Cs2CO3
High
Recommended. The wide bite angle of Xantphos facilitates reductive elimination. Cs2CO3 is mild enough to spare the aldehyde.
3rd Gen
Pd-PEPPSI-IPr
NHC
K2CO3
Medium
Good for difficult substrates, but NHC ligands can sometimes catalyze benzoin-type condensations of the aldehyde.
Strategic Modification: The "Protect-Deprotect" Bypass
Direct Buchwald-Hartwig on BMIA is risky. A superior strategy is often to protect the aldehyde as an acetal (using ethylene glycol/TsOH) before the coupling.
Stir at Room Temp for 30 mins to allow imine equilibrium.
Add NaBH(OAc)3 in one portion.
Stir 12–16 hours.
Quench: Add saturated NaHCO3. Caution: Gas evolution.
Purification: The basic pyridine nitrogen makes the product polar. Use DCM:MeOH (95:5) for extraction.
Decision Logic & Visualizations
Catalyst Selection Decision Tree
Caption: Decision matrix for selecting the optimal catalytic system based on target functionality and substrate constraints.
Mechanism of Aldehyde Interference in Pd-Catalysis
The aldehyde group is not innocent. It can coordinate to the Pd(II) intermediate or undergo side reactions.
Caption: The off-cycle "resting state" caused by aldehyde coordination can slow down the reaction, requiring bidentate ligands (dppf) to enforce the active cycle.
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie. Link
BenchChem. (2025).[1][2] "Comparative Analysis of 5-Bromonicotinaldehyde Derivatives in Cross-Coupling." BenchChem Technical Notes. Link
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-methylisonicotinaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 5-Bromo-2-methylisonicotinaldehyde is fundamental to innovation. However, the efficacy of our research i...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 5-Bromo-2-methylisonicotinaldehyde is fundamental to innovation. However, the efficacy of our research is intrinsically linked to the safety and integrity of our laboratory practices. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for the safe handling of this compound, emphasizing the causality behind each procedural step. Our goal is to build a culture of safety that is as robust and validated as our experimental results.
Hazard Profile Analysis: Understanding the "Why" Behind the "What"
5-Bromo-2-methylisonicotinaldehyde (CAS No. 1060810-15-2) is a halogenated aromatic aldehyde.[1][2] Its chemical structure necessitates a cautious approach, as confirmed by its Globally Harmonized System (GHS) classification. Understanding these hazards is the critical first step in designing an effective PPE and handling strategy.[3]
This compound is classified with the signal word "Warning" and is associated with multiple hazard statements that dictate our safety protocols.[1]
Hazard Code
Statement
Implication for the Researcher
H302
Harmful if swallowed
Accidental ingestion via contaminated hands can lead to systemic toxicity. This underscores the need for strict hygiene protocols and a ban on eating or drinking in the lab.[1][4]
H315
Causes skin irritation
Direct contact can cause localized redness, inflammation, or dermatitis. This necessitates reliable barrier protection for the hands and body to prevent chemical exposure.[1]
H319
Causes serious eye irritation
Splashes or aerosolized dust can cause significant, potentially damaging, eye irritation. This hazard demands more than standard safety glasses; it requires fully sealed eye protection.[1][4]
H335
May cause respiratory irritation
Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid or its solutions must be performed in a controlled, ventilated environment.[1]
The Core PPE Ensemble: A Component-by-Component Breakdown
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1][5][6][7]
Eye and Face Protection
Given the H319 classification for serious eye irritation, standard safety glasses are insufficient.
Mandatory: Chemical splash goggles that form a complete seal around the eyes are required to protect against splashes and fine dust.[8]
Recommended for High-Risk Operations: When handling larger quantities (>10g) or performing vigorous reactions where splashing is a significant risk, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.[8]
Hand Protection
To mitigate the risk of skin irritation (H315), appropriate gloves are non-negotiable.
Primary Choice: Nitrile gloves are the standard for handling most laboratory chemicals, offering good resistance to solvents, acids, and bases.[9][10] They provide a reliable barrier against incidental contact with 5-Bromo-2-methylisonicotinaldehyde.
Protocol: Always double-check for tears or punctures before use. For procedures involving prolonged contact or immersion, consult a glove compatibility chart. Contaminated gloves must be removed and disposed of immediately, followed by thorough hand washing.[11]
Body Protection
Mandatory: A clean, buttoned laboratory coat must be worn at all times. This protects your skin and personal clothing from accidental spills and contamination.[9]
Material Consideration: Cotton or cotton-blend lab coats are preferable to synthetic materials, particularly when working with flammable solvents, to reduce the risk of static discharge.[12]
Respiratory Protection
The H335 hazard, "May cause respiratory irritation," makes respiratory protection a critical control point.
Primary Engineering Control: All weighing and handling of 5-Bromo-2-methylisonicotinaldehyde must be conducted inside a certified chemical fume hood. This is the most effective way to prevent inhalation of dust or vapors.[5][13]
Secondary Respiratory PPE: In the rare event of a fume hood failure or a large spill, an air-purifying respirator with organic vapor cartridges and a P100 particulate filter may be necessary. All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.
Procedural Guidance: A Validated Safe Handling Workflow
A safe protocol is a self-validating system. Each step is designed to check the integrity of the previous one, ensuring a closed loop of safety from preparation to disposal.